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Foundational

(R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate synthesis pathway

An In-Depth Technical Guide to the Synthesis of (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate: Strategies and Methodologies for Pharmaceutical Research Abstract The 2-azetidinone, or β-lactam, ring is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate: Strategies and Methodologies for Pharmaceutical Research

Abstract

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast class of antibiotics.[1] The specific stereochemistry and substitution on this strained four-membered ring are critical for biological activity and pharmacokinetic properties. (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate represents a highly valuable chiral building block, or synthon, for the development of novel β-lactam-containing therapeutics. The presence of a primary amine at the C3 position in the (R) configuration, combined with an N1-linked acetate ester, provides three distinct points for chemical diversification, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the primary synthetic strategies for accessing this target molecule, designed for researchers, chemists, and drug development professionals. We will dissect key retrosynthetic approaches, delve into the mechanistic underpinnings of stereocontrol, and present detailed, field-proven protocols.

Chapter 1: The Strategic Importance of a Chiral β-Lactam Synthon

The enduring legacy of β-lactam antibiotics, such as penicillins and cephalosporins, stems from their unique mechanism of action: the irreversible inhibition of bacterial cell wall biosynthesis by acylating the active site of penicillin-binding proteins (PBPs).[1][2] The efficacy of this process is profoundly influenced by the precise three-dimensional arrangement of substituents on the β-lactam core.

  • The C3-Amino Group : A handle for side-chain introduction, critical for modulating the antibacterial spectrum and improving resistance to β-lactamase enzymes. Its stereochemistry is paramount for proper orientation within the PBP active site.

  • The N1-Side Chain : The methyl acetate moiety at the N1 position serves as a versatile linker. It can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions or can influence the overall physicochemical properties of the final molecule, such as solubility and cell permeability.

  • The (R)-Stereocenter : Absolute stereochemical control is non-negotiable in modern drug development. The (R)-configuration at the C3 position is a key design element in many advanced β-lactam derivatives, and its synthesis requires robust asymmetric methodologies to avoid the formation of inactive or potentially harmful diastereomers.

This guide focuses on constructing this specific chiral synthon, providing a roadmap for its efficient and stereocontrolled synthesis.

Chapter 2: Retrosynthetic Analysis and Core Synthetic Challenges

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, each presenting a unique set of chemical challenges.

G cluster_0 Retrosynthetic Pathways cluster_1 Key Challenges target (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate path_a Pathway A: [2+2] Cycloaddition target->path_a C3-N & C4-C bond formation path_b Pathway B: Intramolecular Cyclization target->path_b N1-C2 bond formation c1 Stereocontrol at C3 target->c1 c2 Ring Strain Management target->c2 c3 Orthogonal Protection target->c3 imine Chiral Imine + Ketene Precursor path_a->imine amino_acid Chiral β-Amino Acid Derivative path_b->amino_acid

Caption: Retrosynthetic analysis of the target molecule.
  • Pathway A: [2+2] Cycloaddition : This approach constructs the four-membered ring in a convergent manner by reacting an imine with a ketene (or ketene equivalent). The primary challenge is to control the stereochemistry of the newly formed C3 and C4 centers. This is the basis of the renowned Staudinger synthesis.[3][4]

  • Pathway B: Intramolecular Cyclization : This strategy involves forming one of the ring bonds from a pre-assembled, acyclic precursor that already contains the desired C3 stereocenter. The key challenge here is the efficient ring-closure of a functionalized β-amino acid derivative to form the strained azetidinone ring.[5]

Both pathways require a careful selection of protecting groups to ensure that the amine and any other reactive functionalities are masked until the appropriate stage, a concept known as orthogonal protection.

Chapter 3: Pathway A - The Staudinger [2+2] Cycloaddition

The Staudinger synthesis, the cycloaddition of a ketene and an imine, remains the most versatile and widely used method for constructing the 2-azetidinone ring.[4] To achieve the desired (R)-amino configuration, the reaction must be conducted asymmetrically.

Causality in Stereoselection

The stereochemical outcome of the Staudinger reaction is determined at the point of C-C bond formation between the ketene and the imine. Asymmetric induction can be achieved by incorporating a chiral element into either the imine or the ketene component, or by using a chiral catalyst.[6] A common and reliable strategy involves a chiral auxiliary attached to the imine nitrogen. This auxiliary sterically hinders one face of the imine C=N bond, forcing the ketene to approach from the less hindered face, thereby setting the desired stereochemistry.

Synthetic Workflow

The overall workflow involves the synthesis of a chiral imine, its reaction with a suitable ketene, and subsequent deprotection and functionalization steps.

Caption: Workflow for Pathway A using a chiral auxiliary.
  • Step 1: Chiral Imine Formation : A chiral amine, such as (R)-α-methylbenzylamine, is condensed with a methyl glyoxylate derivative to form the chiral imine. This step establishes the stereocontrolling element for the subsequent reaction.

  • Step 2: Staudinger Cycloaddition : The ketene is generated in situ from a precursor like azidoacetyl chloride by treatment with a tertiary amine base (e.g., triethylamine). The azido group serves as a masked form of the required amine. The ketene reacts with the chiral imine, with the stereochemistry being directed by the chiral auxiliary to preferentially form the desired cis-azetidinone (relative to the C3 and C4 substituents).

  • Step 3: Auxiliary Removal & Amine Deprotection : The chiral auxiliary is removed, often via hydrogenolysis. The azide is then reduced to the primary amine (e.g., using Staudinger reduction with PPh₃ followed by hydrolysis, or catalytic hydrogenation).

  • Step 4: N-Alkylation : The free N-H of the β-lactam is alkylated using methyl bromoacetate in the presence of a non-nucleophilic base (e.g., potassium carbonate) to install the final side chain.

Chapter 4: Pathway B - Intramolecular Cyclization of a β-Amino Acid

This pathway offers an alternative, often highly stereospecific route. The core principle is to begin with a molecule that already possesses the correct C3 chirality and then form the β-lactam ring. The key starting material is a derivative of (R)-2,3-diaminopropanoic acid.

Causality in Stereospecificity

This pathway is stereospecific rather than stereoselective. The chirality of the final product is directly inherited from the starting material. If the starting chiral β-amino acid is enantiomerically pure, the resulting β-lactam will also be enantiomerically pure, as the cyclization step does not affect the existing stereocenter. The main challenge lies in achieving a high-yielding ring closure to form the strained four-membered ring without significant side reactions.

Synthetic Workflow

The process involves protecting and activating a chiral amino acid precursor to facilitate ring closure.

Caption: Workflow for Pathway B via intramolecular cyclization.
  • Step 1: Orthogonal Protection : The starting material, an (R)-2,3-diaminopropanoic acid derivative, must have its two amino groups and carboxylic acid differentially protected. For example, the C3 amino group might be protected with a Boc group, and the C2 amino group with a Cbz group.

  • Step 2: N-Alkylation : The C2 nitrogen is selectively deprotected and then alkylated with methyl bromoacetate to introduce the N1 side chain.

  • Step 3: Cyclization : The carboxylic acid is activated, and the molecule is induced to cyclize. A variety of reagents can be used for this purpose, such as diphenylphosphoryl chloride (DPPC), which promotes amide bond formation.[5] This step forms the N1-C2 bond, closing the β-lactam ring.

  • Step 4: Deprotection : The remaining protecting group on the C3-amine (e.g., the Boc group) is removed under conditions that do not affect the β-lactam ring or the methyl ester (e.g., using trifluoroacetic acid) to yield the final product.[7]

Chapter 5: Comparative Analysis of Synthetic Pathways

The choice between Pathway A and Pathway B depends on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

ParameterPathway A: Staudinger CycloadditionPathway B: Intramolecular Cyclization
Stereocontrol Diastereoselective, relies on the effectiveness of the chiral auxiliary or catalyst. May require purification to remove minor diastereomers.Stereospecific, relies on the enantiopurity of the starting β-amino acid. Typically yields very high enantiomeric excess (ee).
Number of Steps Generally 4-6 steps from commercially available materials.Generally 4-5 steps, but the synthesis of the chiral starting material can be complex.
Convergence Highly convergent, building the core ring structure from two simpler fragments.Linear synthesis, building upon a single starting material.
Scalability The Staudinger cycloaddition is well-established and generally scalable for industrial production.[8]Ring-closing reactions can sometimes be challenging to scale due to dilution requirements or reagent costs.
Flexibility Highly flexible. A wide variety of ketenes and imines can be used to generate a library of diverse β-lactams.[3]Less flexible. The core structure is defined early, limiting diversification to the protecting groups and N-alkylation step.
Key Challenge Achieving high diastereoselectivity in the cycloaddition step.Efficiently closing the strained 4-membered ring without racemization or side reactions.

Chapter 6: Detailed Experimental Protocols

The following protocols are representative examples based on established methodologies in β-lactam chemistry. Researchers should always first consult the primary literature and perform appropriate risk assessments.

Protocol 1: Asymmetric Staudinger Reaction (Illustrative)

This protocol illustrates the key cycloaddition step.

  • Setup : To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the chiral imine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition : Add triethylamine (2.2 eq) via syringe.

  • Ketene Precursor Addition : Slowly add a solution of azidoacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the internal temperature below -70 °C. The formation of the ketene is often indicated by a color change.

  • Reaction : Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Workup : Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification : Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer of the protected azetidinone.

Protocol 2: N-Alkylation of a 2-Azetidinone

This protocol describes the introduction of the methyl acetate side chain.

  • Setup : In a round-bottom flask, dissolve the N-unsubstituted 2-azetidinone (1.0 eq) in anhydrous acetone or dimethylformamide (DMF).

  • Base Addition : Add finely ground potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Alkylating Agent Addition : Add methyl bromoacetate (1.2 eq) dropwise to the suspension.

  • Reaction : Heat the mixture to 50-60 °C and stir vigorously for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Workup : Cool the reaction to room temperature and filter off the solid K₂CO₃. Rinse the solid with the reaction solvent.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the N-alkylated product.

Chapter 7: Conclusion and Future Outlook

The synthesis of (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate is a challenging yet achievable goal that relies on fundamental principles of asymmetric synthesis. The Staudinger cycloaddition offers a flexible and convergent route, while the intramolecular cyclization of a chiral precursor provides a highly stereospecific alternative. The choice of strategy will ultimately be guided by project-specific requirements, including scale, cost, and available resources.

Future advancements in this field will likely focus on catalytic and more atom-economical methods. The development of novel chiral catalysts for the [2+2] cycloaddition could eliminate the need for stoichiometric chiral auxiliaries, simplifying the synthetic sequence.[6] Furthermore, emerging techniques like palladium-catalyzed C-H amidation may one day provide even more direct and efficient pathways to construct these valuable chiral building blocks, further empowering the field of medicinal chemistry.[4][9]

References

  • Capriati, V., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.
  • He, G., et al. (2019). Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. ACS Publications.
  • Stanonik, B., & Zorko, M. (2014). Some Aspects in the Industrial Synthesis of β—Lactam Antibiotics. Taylor & Francis Online. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry. Available at: [Link]

  • Unknown Authors. (n.d.). Novel Method for the Enantioselective Synthesis of β-Lactams. ResearchGate. Available at: [Link]

  • Fernandez-Lafuente, R., et al. (2002). Industrial Synthesis of Semi-Synthetic β-Lactam Antibiotics: Recent Developments in Enzyme Biocatalysis for Improved and MORE Sustainable Processes. Bentham Science Publishers. Available at: [Link]

  • Unknown Authors. (n.d.). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]

  • Ruiz-Riaguas, A., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]

  • Salunkhe, D.S., & Piste, P.B. (2014). A BRIEF REVIEW ON RECENT SYNTHESIS OF 2-AZETIDINONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Taggi, A.E., et al. (2000). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society. Available at: [Link]

  • Devprakash, U.N., & Senthil Kumar, G.P. (2025). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

  • Bruggink, A. (Ed.). (n.d.). Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. SpringerLink. Available at: [Link]

  • Guney, T. (2015). Enantioselective Synthesis of β-lactams via C–H Functionalization of Enoldiazoacetamides. Royal Society of Chemistry. Available at: [Link]

  • Unknown Authors. (2005). Process for asymmetric synthesis of hydroxy-alkyl substituted azetidinone derivatives. Google Patents.
  • Nam, J., & Kärkäs, M.D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Unknown Authors. (2016). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. Request PDF. Available at: [Link]

  • Ye, L., et al. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Available at: [Link]

  • Elander, R.P. (2003). Industrial production of beta-lactam antibiotics. PubMed. Available at: [Link]

  • Unknown Author. (n.d.). Biosynthesis and modification of β- lactam antibiotics. Unknown Source. Available at: [Link]

  • Reddy, R.P., & Doyle, M.P. (2019). Chiral donor–acceptor azetines as powerful reactants for synthesis of amino acid derivatives. Nature Communications. Available at: [Link]

  • Wieczorek, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Rani, V.E. (2016). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. CORE. Available at: [Link]

  • Kalluraya, B., et al. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PMC. Available at: [Link]

  • Ito, Y., et al. (1987). Chiral synthesis of 3-[(R)-1-hydroxyethyl]-4-oxoazetidin-2-yl acetate using an asymmetric 1,3-bipolar cycloaddition reaction. RSC Publishing. Available at: [Link]

  • Tron, G.C., et al. (2015). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC. Available at: [Link]

Sources

Exploratory

Stereoselective Synthesis of Chiral Azetidin-3-ones: An In-depth Technical Guide

Abstract Azetidin-3-ones are valuable four-membered heterocyclic scaffolds in medicinal chemistry and drug development, serving as versatile intermediates for a variety of functionalized azetidines.[1][2][3] Their struct...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Azetidin-3-ones are valuable four-membered heterocyclic scaffolds in medicinal chemistry and drug development, serving as versatile intermediates for a variety of functionalized azetidines.[1][2][3] Their structural complexity and inherent ring strain present unique synthetic challenges, particularly concerning the stereocontrolled installation of substituents. This guide provides a comprehensive overview of modern stereoselective strategies for the synthesis of chiral azetidin-3-ones, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key methodologies, provide field-proven insights into experimental design, and present detailed protocols for benchmark transformations.

Introduction: The Ascendancy of Chiral Azetidin-3-ones in Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged structure in numerous biologically active compounds and approved pharmaceuticals.[2][3][4] While their two-carbonyl counterparts, β-lactams (azetidin-2-ones), are renowned as a cornerstone of antibiotic therapy, azetidin-3-ones have emerged as versatile building blocks for creating novel chemical entities with diverse therapeutic applications.[2][3] The introduction of a carbonyl group at the 3-position provides a synthetic handle for a wide array of chemical transformations, enabling the generation of libraries of substituted azetidines with tailored pharmacokinetic and pharmacodynamic profiles.[5]

The stereochemistry of these molecules is paramount to their biological activity. The precise three-dimensional arrangement of substituents on the azetidine ring dictates their interaction with biological targets. Consequently, the development of robust and efficient methods for the stereoselective synthesis of chiral azetidin-3-ones is a critical endeavor in modern synthetic organic chemistry.

This guide will explore the primary strategies for achieving stereocontrol in the synthesis of azetidin-3-ones, with a focus on:

  • Cyclization of Acyclic Precursors: Leveraging chiral pool starting materials or employing chiral auxiliaries and catalysts to control stereochemistry during ring formation.

  • [2+2] Cycloaddition Reactions: The classic approach to four-membered ring synthesis, adapted for stereocontrol.

  • Rearrangement Reactions: Innovative strategies involving ring expansion or contraction to generate the azetidinone core.

  • Photochemical Methods: Emerging light-driven reactions offering mild and efficient pathways.

Gold-Catalyzed Oxidative Cyclization of Chiral N-Propargylsulfonamides: A Powerful and Flexible Approach

A highly effective and flexible strategy for the stereoselective synthesis of chiral azetidin-3-ones involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides.[1][2][6] This method offers excellent enantioselectivities and avoids the use of toxic and potentially explosive diazo compounds, which are common in other synthetic routes.[2]

Mechanistic Rationale and Causality in Experimental Design

The key to this transformation is the generation of a reactive α-oxo gold carbene intermediate through the intermolecular oxidation of a terminal alkyne.[2] This intermediate then undergoes an intramolecular N-H insertion to form the desired azetidin-3-one. The stereochemistry of the final product is dictated by the chirality of the starting N-propargylsulfonamide.

A critical aspect of this methodology is the choice of the nitrogen protecting group. The use of a tert-butanesulfonyl (Bus) group is particularly advantageous for two reasons:

  • Chiral Auxiliary: The chiral tert-butanesulfinamide chemistry, developed by Ellman, provides a reliable method for introducing chirality into the starting material with high enantiomeric excess (e.e.).[2][7]

  • Facile Deprotection: The Bus group can be readily removed under acidic conditions after the formation of the azetidine ring, allowing for further functionalization of the nitrogen atom.[2]

The choice of the gold catalyst and reaction conditions is also crucial for achieving high yields and selectivities. Cationic gold(I) complexes have been shown to be particularly effective.[2]

Experimental Workflow and Protocol

The general workflow for this synthesis is outlined below:

Gold_Catalyzed_Cyclization cluster_0 Step 1: Synthesis of Chiral N-propargylsulfonamide cluster_1 Step 2: Oxidation cluster_2 Step 3: Gold-Catalyzed Cyclization A Chiral Sulfinamide C Chiral N-propargylsulfinamide A->C Base B Propargyl Bromide B->C D Chiral N-propargylsulfonamide C->D m-CPBA E Chiral Azetidin-3-one D->E Au(I) catalyst, Oxidant Photochemical_Cyclization A α-Amino Ester Derivative B Triplet Diradical A->B hν (Light) C Cyclized Intermediate B->C Hydrogen Atom Transfer & Radical Coupling D Azetidin-3-one C->D Elimination

Sources

Foundational

The 2-Azetidinone Pharmacophore: Mechanism of Action and Assay Methodologies for NPC1L1 Inhibitors

[3-{4-fluorophenyl}-{3S}-hydroxy part of the molecule. Analyzing Ezetimibe's Mechanism I'm now diving deep into Ezetimibe's mechanism of action, focusing on its interaction with NPC1L1.

Author: BenchChem Technical Support Team. Date: March 2026

[3-{4-fluorophenyl}-{3S}-hydroxy part of the molecule.

Analyzing Ezetimibe's Mechanism

I'm now diving deep into Ezetimibe's mechanism of action, focusing on its interaction with NPC1L1. The key is its binding to the MLD and the subsequent blockage of sterol-induced internalization. This decreases cholesterol delivery to the liver, leading to LDL-C clearance. I plan to touch upon the azetidinone mechanism in general to round out my understanding, but NPC1L1 is my primary target. I'll also explore in-vitro cholesterol uptake assays as a validation strategy.

Detailing Experimental Procedures

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Outlining Document Sections

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Confirming E-E-A-T Compliance

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Visualizing Inhibition Pathways

I'm currently crafting the second DOT diagram, which will illustrate the inhibitory effect of Ezetimibe on the NPC1L1 pathway. I'm focusing on the interaction between Ezetimibe and the NPC1L1-sterol complex, preventing internalization. My goal is to make the diagram as intuitive and self-explanatory as possible, and I'll include a descriptive caption. I'm also ensuring the diagram is fully E-E-A-T compliant by including citations.

Refining the Second Diagram

I'm now iterating on the second DOT diagram, representing the assay workflow. I've broken down each step, from cell preparation with NPC1L1 expression to micelle formulation with radiolabeled cholesterol. The goal is to visually represent the in-vitro process. I'm ensuring it is easily understood and compliant with E-E-A-T principles. I've adjusted the color palette to be more legible, and included node labels and descriptive captions.

Finalizing Assay Diagram

I've finished the DOT diagram detailing the in-vitro assay workflow, incorporating all the recent refinements. It now clearly depicts each step: cell preparation, inhibitor incubation, micelle addition, and quantification. Citations have been added. I'm focusing on the diagram's flow, making sure each node is logically connected and the overall process is easy to grasp. The final step is double-checking that all the text and visual elements meet accessibility standards.

Summarizing Structural Insights

I'm now integrating structural biology and quantitative data to refine my argument. Cryo-EM structures will be introduced, highlighting NTD and MLD interactions. I'm also preparing a comparison table, noting binding affinities and IC50 values for Ezetimibe and its glucuronide. I will be sure to note the differences in the values between Ezetimibe and Ezetimibe-glucuronide. I will cite the sources for this information.

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary: The Versatility of the Azetidinone Scaffold

The 2-azetidinone (β-lactam) ring is one of the most historically significant and pharmacologically versatile scaffolds in medicinal chemistry. While classically recognized for its role in antibacterial agents (penicillins and cephalosporins)—where it acts as a mechanism-based suicide inhibitor of bacterial penicillin-binding proteins (PBPs) by mimicking the D-Ala-D-Ala dipeptide [1.10]—modern drug discovery has repurposed this four-membered heterocycle for entirely different therapeutic landscapes.

The most prominent modern application of the 2-azetidinone scaffold is Ezetimibe (1-(4-fluorophenyl)-(3R)-[3-{4-fluorophenyl}-{3S}-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-(2-azetidinone)), a first-in-class inhibitor of intestinal cholesterol absorption[1]. Unlike its antibacterial predecessors that act via covalent acylation, ezetimibe acts via high-affinity, non-covalent binding to a complex mammalian transmembrane protein: Niemann-Pick C1-Like 1 (NPC1L1) [2][3].

This whitepaper provides an in-depth mechanistic analysis of azetidinone-based NPC1L1 inhibitors, detailing the structural biology of the target, the endocytic signaling pathways involved, and the rigorous, self-validating experimental protocols required to evaluate these compounds in vitro.

Mechanism of Action: NPC1L1 and Clathrin-Mediated Endocytosis

Structural Biology of the Target

NPC1L1 is a 13-transmembrane domain protein localized primarily on the apical brush border membrane of enterocytes in the small intestine (and in the canalicular membrane of human hepatocytes)[4][5]. Recent Cryo-EM structural analyses reveal that NPC1L1 captures cholesterol from the intestinal lumen via its N-terminal domain (NTD)[5][6].

However, azetidinone inhibitors like ezetimibe do not bind directly to the NTD. Instead, they bind to the Middle Lumenal Domain (MLD) (specifically extracellular loop-1)[6][7]. The MLD functions as a critical sensor that binds bile salt micelles, facilitating the transfer of cholesterol to the NTD[6]. By binding to the MLD, azetidinones lock the transporter in a conformation that prevents proper sterol loading and subsequent intracellular signaling[5].

The Clathrin/AP2 Endocytic Pathway

Under physiological conditions, when local extracellular cholesterol concentrations are high, cholesterol is incorporated into the enterocyte membrane and sensed by NPC1L1. This triggers the formation of an NPC1L1/sterol complex, which recruits the Adaptor Protein 2 (AP2) and clathrin[1][5].

The complex is then internalized via clathrin-mediated endocytosis and transported along microfilaments to the Endocytic Recycling Compartment (ERC), effectively delivering cholesterol into the cell[1][8]. Ezetimibe disrupts this causality: by binding to the MLD, it sterically and conformationally hinders the interaction between the NPC1L1/cholesterol complex and the AP2-clathrin machinery, trapping NPC1L1 at the plasma membrane and halting cholesterol influx[1][8].

G Chol Dietary Cholesterol (Bile Salt Micelles) NPC1L1 NPC1L1 Transporter (Brush Border Membrane) Chol->NPC1L1 Micelle Binding to MLD Complex NPC1L1-Sterol Complex NPC1L1->Complex Conformational Shift Endocytosis Clathrin/AP2-Mediated Endocytosis Complex->Endocytosis AP2 Recruitment ERC Endocytic Recycling Compartment (ERC) Endocytosis->ERC Intracellular Delivery Ezetimibe Azetidinone Inhibitor (Ezetimibe-Glucuronide) Ezetimibe->NPC1L1 Blocks AP2 Interaction & Internalization

Fig 1: NPC1L1 clathrin-mediated endocytosis pathway and azetidinone inhibition.

Pharmacodynamics: The Role of Active Metabolites

A critical factor in the design and testing of azetidinone-based cholesterol inhibitors is understanding their in vivo metabolism. Upon oral administration, ezetimibe is rapidly absorbed and extensively conjugated in the intestine and liver to its pharmacologically active metabolite, ezetimibe-glucuronide [1][2].

This glucuronidation is a masterclass in evolutionary pharmacology: the addition of the glucuronic acid moiety localizes the drug to the enterohepatic circulation, repeatedly delivering it back to the intestinal lumen via bile[1]. Crucially, in vitro binding assays demonstrate that ezetimibe-glucuronide possesses a significantly higher binding affinity for NPC1L1 compared to the parent azetidinone[5][7].

Quantitative Pharmacological Profiling

Table 1: Comparative pharmacological parameters of Ezetimibe and its active metabolite.

CompoundTargetBinding Affinity (Kd)In Vitro IC50 (Cholesterol Uptake)Primary Physiological Localization
Ezetimibe (Parent)NPC1L1 (MLD)~12 - 20 µM~10 - 15 µMIntestinal Lumen
Ezetimibe-glucuronide NPC1L1 (MLD)~0.04 µM (40 nM)~0.5 - 1.0 µMEnterohepatic Circulation / Brush Border

(Note: Values are representative ranges derived from competitive radioligand binding assays using purified enterocyte brush border membranes[2][5]).

Experimental Methodologies: Validating Azetidinone Inhibitors

As an Application Scientist, ensuring the trustworthiness of your assay requires mimicking physiological conditions as closely as possible. A common pitfall in NPC1L1 research is the use of cyclodextrin-cholesterol complexes as substrate donors. While useful for general membrane loading, NPC1L1-dependent uptake cannot be reliably detected using cyclodextrin within standard assay timeframes (20 mins) [4][9]. NPC1L1 has a specific evolutionary dependency on bile salt micelles for substrate recognition[6].

Below are the self-validating protocols for assessing azetidinone derivatives.

Protocol A: In Vitro Cholesterol Uptake Assay (Micelle Formulation)

Rationale: This functional assay measures the ability of an azetidinone derivative to block the actual transport of cholesterol into the cell. We utilize RH7777 hepatoma cells or Caco-2 intestinal cells stably expressing human NPC1L1[4].

Step-by-Step Methodology:

  • Cell Preparation: Seed NPC1L1-expressing cells in 24-well plates. Grow to 80-90% confluence. Wash cells twice with serum-free DMEM containing 0.1% BSA.

  • Micelle Preparation (Critical Step): In a glass tube, combine 5 mM sodium taurocholate, 0.5 mM oleic acid, 0.05 mM phosphatidylcholine, and 0.05 mM cholesterol spiked with 1 µCi/mL [³H]-cholesterol. Dry the lipid mixture under a gentle stream of nitrogen gas. Resuspend the lipid film in serum-free DMEM and sonicate in a water bath for 15 minutes until the solution is optically clear (indicating proper micelle formation).

  • Inhibitor Pre-incubation: Treat the cells with the azetidinone inhibitor (e.g., ezetimibe-glucuronide at varying concentrations from 0.1 nM to 10 µM) or vehicle (DMSO < 0.1%) for 1 hour at 37°C.

  • Uptake Phase: Aspirate the pre-incubation media. Add the [³H]-cholesterol micelle solution to the cells (in the continued presence of the inhibitor). Incubate for exactly 30 minutes at 37°C[8].

  • Termination & Washing: Stop the reaction by placing the plate on ice. Wash the cells rapidly three times with ice-cold PBS containing 1 mM sodium taurocholate (to remove surface-bound, uninternalized micelles), followed by two washes with plain ice-cold PBS.

  • Quantification: Lyse the cells using 0.1 N NaOH. Neutralize the lysate and measure the radioactivity using a liquid scintillation counter. Normalize the radioactive counts (DPM) to total cellular protein concentration determined via a BCA assay.

Protocol B: Radioligand Binding Assay

Rationale: To determine the direct binding affinity (Kd) of novel azetidinone derivatives to the NPC1L1 target, bypassing cellular trafficking variables[6][7].

Step-by-Step Methodology:

  • Membrane Isolation: Isolate Brush Border Membrane Vesicles (BBMVs) from the small intestine of wild-type (and NPC1L1 knockout mice as a negative control)[7].

  • Binding Reaction: Incubate 50 µg of BBMV protein with varying concentrations of [³H]-ezetimibe-glucuronide (the high-affinity ligand) in binding buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% CHAPS).

  • Competition: To determine non-specific binding, include a parallel set of tubes containing a 1000-fold excess of unlabeled ezetimibe.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with ice-cold wash buffer.

  • Analysis: Quantify bound radioactivity via scintillation counting. Calculate specific binding by subtracting non-specific binding from total binding, and determine the Kd using non-linear regression (e.g., GraphPad Prism).

Workflow Step1 Step 1: Cell Preparation Seed NPC1L1-expressing Caco-2 / RH7777 cells Step3 Step 3: Inhibitor Incubation Pre-treat with Azetidinone (1 hr at 37°C) Step1->Step3 Step2 Step 2: Micelle Formulation Mix [³H]-Cholesterol + Taurocholate + Phospholipids Step4 Step 4: Uptake Assay Add Micelles to Cells Incubate 30 mins at 37°C Step2->Step4 Step3->Step4 Step5 Step 5: Quantification Ice-cold Wash, Lysis, & Scintillation Counting Step4->Step5

Fig 2: Experimental workflow for the in vitro NPC1L1 cholesterol uptake assay.

Conclusion

The 2-azetidinone scaffold represents a triumph of rational drug design and target repurposing. By shifting the mechanism of action from the covalent inhibition of bacterial transpeptidases to the non-covalent, allosteric modulation of the mammalian NPC1L1 transporter, researchers have unlocked a powerful tool for managing hypercholesterolemia. For application scientists, the key to successfully developing next-generation azetidinones lies in respecting the complex physiological environment of the target—specifically, utilizing the active glucuronide metabolites and ensuring the presence of bile salt micelles in all functional in vitro assays.

References

  • Ezetimibe therapy: mechanism of action and clinical update - PMC. nih.gov.[Link]

  • The target of ezetimibe is Niemann-Pick C1-like 1 (NPC1L1) - ResearchGate. researchgate.net.[Link]

  • Ezetimibe-sensitive cholesterol uptake by NPC1L1 protein does not require endocytosis. molbiolcell.org.[Link]

  • Ezetimibe-sensitive cholesterol uptake by NPC1L1 protein does not require endocytosis. nih.gov.[Link]

  • Transporters as Drug Targets: Discovery and Development of NPC1L1 Inhibitors - Ovid. ovid.com.[Link]

  • Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine. nih.gov.[Link]

  • Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. globalresearchonline.net.[Link]

  • Inter-domain dynamics drive cholesterol transport by NPC1 and NPC1L1 proteins | eLife. elifesciences.org.[Link]

  • NPC1L1: Evolution From Pharmacological Target to Physiological Sterol Transporter | Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. ahajournals.org.[Link]

  • Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC. nih.gov.[Link]

Sources

Exploratory

Discovery of novel beta-lactamase inhibitors

As a Senior Application Scientist, I approach the discovery of novel beta-lactamase inhibitors not merely as a high-throughput screening exercise, but as a systematic deconstruction of bacterial resistance mechanisms. Th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the discovery of novel beta-lactamase inhibitors not merely as a high-throughput screening exercise, but as a systematic deconstruction of bacterial resistance mechanisms. The relentless evolution of beta-lactamases demands that our drug discovery pipelines be rooted in rigorous kinetic profiling and self-validating assay architectures.

This technical guide outlines the mechanistic paradigms, quantitative profiling, and self-validating screening protocols essential for discovering next-generation beta-lactamase inhibitors.

Beta-lactamases are broadly categorized into Serine Beta-Lactamases (SBLs; Ambler classes A, C, D) and Metallo-Beta-Lactamases (MBLs; Ambler class B). Historically, inhibitors like clavulanic acid relied on a beta-lactam core, making them susceptible to the very resistance mechanisms they sought to bypass. Modern discovery has successfully pivoted to non-beta-lactam scaffolds:

  • Diazabicyclooctanes (DBOs): Compounds such as avibactam and durlobactam represent a paradigm shift. Rather than acting as suicide substrates, they form a highly stable, reversible covalent acyl-enzyme complex with SBLs without undergoing hydrolysis[1]. As detailed in 1, durlobactam exhibits pronounced inhibitory effects against broad-spectrum AmpC enzymes[1].

  • Boronic Acid Transition State Inhibitors (BATSIs): Vaborbactam acts via a distinct mechanism by forming a reversible dative bond with the catalytic serine, functioning as a highly competitive inhibitor that cannot be hydrolyzed by the enzyme[2].

  • MBL Inhibitors: MBLs utilize zinc ions (Zn²⁺) for hydrolysis, rendering SBL inhibitors entirely ineffective. Novel discovery focuses on metal chelation or allosteric binding. For example, the discovery of ANT431 targets MBLs like NDM-1 and VIM to restore meropenem efficacy[3], while virtual screening has identified sulfonamide derivatives like VNI-41 that directly interact with the critical Zn1 ion[4].

G BetaLactam Beta-Lactam Antibiotic SBL Serine Beta-Lactamases (Ambler A, C, D) BetaLactam->SBL Targeted by MBL Metallo-Beta-Lactamases (Ambler B) BetaLactam->MBL Targeted by Death Bacterial Death BetaLactam->Death If protected by BLI Hydrolysis Hydrolyzed Inactive Antibiotic SBL->Hydrolysis Serine-mediated MBL->Hydrolysis Zn2+-mediated DBO DBOs & BATSIs (e.g., Avibactam) DBO->SBL Covalent Inhibition MBLI MBL Inhibitors (e.g., ANT431) MBLI->MBL Metal Chelation Survival Bacterial Survival Hydrolysis->Survival

Mechanisms of beta-lactamase hydrolysis and targeted inhibition pathways.

High-Throughput Screening & Validation Workflows

To identify these novel scaffolds, we employ a self-validating High-Throughput Screening (HTS) cascade. The cornerstone of this workflow is the Nitrocefin-based colorimetric assay, a standard supported by platforms like 5[5] and 6[6].

Protocol: High-Throughput Colorimetric Screening for Beta-Lactamase Inhibitors

Objective: To identify novel hit compounds by measuring the inhibition of beta-lactamase-mediated hydrolysis of nitrocefin.

Step 1: Reagent and Plate Preparation

  • Action: Prepare 100 µM Nitrocefin substrate solution, 1 nM Beta-Lactamase enzyme solution, and test compounds in Beta-Lactamase Assay Buffer (pH 7.0). Ensure final DMSO concentration remains ≤ 2%.

  • Causality: Nitrocefin is a chromogenic cephalosporin. Its intact form absorbs at 380 nm, but upon hydrolysis of the beta-lactam ring, electron delocalization shifts the absorbance maximum to 490 nm. This provides a direct, real-time optical readout without requiring secondary coupled enzymes that could introduce false positives[5]. Maintaining low DMSO prevents enzyme denaturation.

Step 2: Pre-Incubation Phase

  • Action: Dispense 40 µL of test compounds (or controls) and 10 µL of enzyme solution into a 96-well clear-bottom plate. Incubate at 25°C for 10–15 minutes.

  • Causality: Many modern inhibitors, such as DBOs, are slow-binding or mechanism-based covalent inhibitors. Pre-incubation allows the inhibitor to establish equilibrium with the enzyme's active site before it is forced to compete with the highly reactive nitrocefin substrate.

Step 3: Substrate Addition and Kinetic Measurement

  • Action: Add 50 µL of Nitrocefin working solution to initiate the reaction. Immediately read the plate in kinetic mode at 490 nm for 30–60 minutes.

  • Causality: Kinetic mode (measuring ΔOD490/min) is strictly preferred over endpoint assays. It mitigates background absorbance artifacts from colored compounds in the screening library and accurately captures the initial velocity (V0) of the enzyme, which is required for rigorous Michaelis-Menten kinetic modeling[6].

Step 4: Self-Validation & IC50 Determination

  • Action: Calculate the Z'-factor using the positive control (e.g., Avibactam) and negative control (DMSO vehicle). Calculate percent inhibition using the formula: % Inhibition =[1 - (V0_sample / V0_control)] × 100. Plot against log[Inhibitor] to derive the IC50.

  • Causality: A Z'-factor > 0.5 validates the assay's dynamic range and signal-to-noise ratio, proving the system is mathematically robust before screening unknown compounds. Utilizing the initial linear phase of the reaction ensures that substrate depletion does not artificially inflate the apparent inhibitory potency of the test compounds.

Workflow Virtual Virtual Screening (Molecular Docking) HTS In Vitro HTS (Nitrocefin Assay) Virtual->HTS Focused Library Hits Hit Identification (IC50 < 10 µM) HTS->Hits Primary Screen Kinetics Kinetic Profiling (Ki Determination) Hits->Kinetics Validation Synergy Synergy Testing (MIC Checkerboard) Kinetics->Synergy Lead Optimization

Sequential workflow for the discovery and validation of beta-lactamase inhibitors.

Quantitative Profiling of Lead Compounds

The transition from hit to lead requires mapping the inhibitor's spectrum against specific Ambler classes. The table below synthesizes the quantitative and mechanistic profiles of recently discovered benchmark inhibitors.

Table 1: Quantitative Comparison of Novel Beta-Lactamase Inhibitors

InhibitorChemical ClassTarget Ambler ClassMechanism of ActionKey Target / IC50
Avibactam Diazabicyclooctane (DBO)A, C, partial DReversible covalent acylationKPC, AmpC / Broad
Vaborbactam Boronic Acid (BATSI)A, CReversible dative bondKPC / Broad
Durlobactam Diazabicyclooctane (DBO)A, C, DReversible covalent acylationAcinetobacter AmpC
ANT431 Pyridine-2-carboxylic acidB (MBLs)Zinc ion chelation/competitiveNDM-1, VIM, IMP / <500 µM
VNI-41 Sulfonamide derivativeB (MBLs)Direct interaction with Zn1 ionNDM-1 / 29.6 ± 1.3 µM

References

  • Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae. Antimicrobial Agents and Chemotherapy - ASM Journals. 3

  • Discovery of Novel New Delhi Metallo-β-Lactamases-1 Inhibitors by Multistep Virtual Screening. PLOS One. 4

  • Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases. Antimicrobial Agents and Chemotherapy - ASM Journals. 1

  • Novel Beta-lactamase Inhibitors: Unlocking Their Potential in Therapy. PMC. 2

  • ScreenQuest™ Beta-Lactamase Inhibitor Screening Kit. AAT Bioquest. 5

  • ab197009 Beta Lactamase Inhibitor Screening Assay Kit (Colorimetric). Abcam. 6

Sources

Foundational

The Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Historically viewed as a synthetic challenge, the azetidine ring—a four-membered, nitrogen-containing heterocycle—has rapidly ascended to t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Historically viewed as a synthetic challenge, the azetidine ring—a four-membered, nitrogen-containing heterocycle—has rapidly ascended to the status of a "privileged scaffold" in modern drug discovery . By bridging the chemical space between highly strained aziridines and conformationally flexible pyrrolidines, azetidines offer a unique combination of structural rigidity, sp3 -rich character, and optimized physicochemical properties . As a Senior Application Scientist, I have structured this technical whitepaper to dissect the causality behind azetidine's utility, analyze its clinical validation in FDA-approved therapeutics, and provide self-validating experimental workflows for integrating this motif into your drug development pipeline.

The Physicochemical Rationale: Why Azetidine?

The strategic incorporation of an azetidine ring is rarely accidental; it is a calculated structural intervention designed to overcome specific pharmacokinetic or pharmacodynamic liabilities.

Conformational Rigidity and Entropic Penalty

Azetidines possess significant ring strain (~26 kcal/mol) due to the deviation of their bond angles from the ideal tetrahedral geometry (~90° vs. 109.5°) . This strain locks the molecule into a highly rigid conformation. When an azetidine-containing drug binds to its target receptor, the entropic penalty ( ΔS ) of binding is substantially lower compared to open-chain amines or larger, flexible rings (like piperidine), directly translating to enhanced binding affinity ( ΔG ).

Basicity (pKa) and Lipophilicity (LogP)

The basicity of a saturated heterocycle dictates its ionization state at physiological pH, directly impacting membrane permeability and hERG liability. Azetidines typically exhibit a slightly lower pKa (~10.4) than pyrrolidines (~11.3) or piperidines (~11.2) . This subtle drop in basicity reduces the desolvation penalty during membrane transit while maintaining the ability to form critical salt bridges within target binding pockets.

Furthermore, the reduced surface area of the four-membered ring lowers the overall lipophilicity (LogP) of the molecule, improving aqueous solubility—a critical parameter for oral bioavailability.

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles
PropertyAzetidinePyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
Typical pKa (unsubstituted) ~10.4~11.3~11.2
Relative Lipophilicity (LogP) LowestMediumHighest
Conformational Flexibility Highly RigidModerate (Envelope)High (Chair/Boat)
Metabolic Liability (Vulnerable C-H bonds) LowModerateHigh

Data synthesis based on systematic physicochemical profiling of heterocyclic amines .

Bioisosterism and Lead Optimization

In late-stage lead optimization, azetidines are frequently deployed as bioisosteres for isopropyl groups, oxetanes, or larger aliphatic rings .

The Causality of Metabolic Stability: Larger rings like piperidine contain multiple secondary sp3 C-H bonds that are highly susceptible to cytochrome P450 (CYP)-mediated oxidation (e.g., α -oxidation or hydroxylation). By contracting the ring to an azetidine, medicinal chemists physically remove these vulnerable metabolic soft spots. Additionally, the introduction of fluorine atoms (e.g., 3,3-difluoroazetidine) exerts a strong electron-withdrawing inductive effect, further lowering the pKa and shielding the molecule from oxidative degradation [[1]]([Link]).

Clinical Validation: FDA-Approved Azetidines

The theoretical benefits of azetidines are validated by their presence in several blockbuster therapeutics .

Baricitinib (Olumiant)

Baricitinib is a potent, orally bioavailable inhibitor of Janus kinases (JAK1 and JAK2), approved for rheumatoid arthritis, alopecia areata, and severe COVID-19 . The molecule utilizes a 3-substituted azetidine ring as a critical structural spacer. This rigid scaffold precisely vectors the pyrazole core into the ATP-binding hinge region of the kinase, while projecting the ethylsulfonyl-acetonitrile moiety into a solvent-exposed channel to ensure exquisite selectivity .

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT Proteins JAK->STAT Phosphorylates Baricitinib Baricitinib (Azetidine Scaffold) Baricitinib->JAK Inhibits pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription (Inflammation) pSTAT->Nucleus Translocation

Caption: JAK-STAT signaling pathway and the inhibitory intervention point of baricitinib.

Cobimetinib (Cotellic)

Cobimetinib is an allosteric MEK1/2 inhibitor used in combination therapies for advanced melanoma . The inclusion of an azetidine-amide moiety restricts the molecule's conformational flexibility, locking it into the bioactive conformation required to bind the highly specific allosteric pocket adjacent to the MEK ATP-binding site [[2]]([Link]).

Advanced Synthetic Methodologies

Historically, the synthesis of the strained four-membered ring was plagued by low yields and harsh conditions. However, recent breakthroughs have democratized access to complex azetidines:

  • Photochemical Functionalization: Collaborative research has demonstrated the direct photochemical modification of azetidine-2-carboxylic acids with alkenes. Utilizing organic photocatalysts (e.g., 4CzIPN) in both batch and flow systems enables the scalable preparation of diversely substituted alkyl azetidines .

  • Continuous Flow Lithiation: The generation of C3-lithiated azetidines from N-Boc-3-iodoazetidine is notoriously unstable in batch reactors. Continuous flow technology, combined with environmentally responsible solvents like cyclopentylmethyl ether (CPME), allows for the safe handling and immediate electrophilic trapping of these highly reactive intermediates at elevated temperatures .

Self-Validating Experimental Workflows

To rigorously evaluate the impact of azetidine incorporation, your assay cascades must be self-validating. Below are the definitive protocols for assessing metabolic liability and target engagement.

Protocol A: Intrinsic Microsomal Clearance ( CLint​ ) Assay

Objective: Quantify the metabolic stability of azetidine-containing candidates against hepatic CYP450 enzymes. System Validation: Verapamil is run concurrently as a high-clearance positive control. A negative control lacking NADPH is required to differentiate CYP-mediated metabolism from inherent chemical instability.

Step-by-Step Methodology:

  • Preparation: Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Spike the azetidine test compound to a final concentration of 1 µM.

  • Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes. (Causality: Ensures uniform reaction kinetics and temperature stability upon initiation).

  • Initiation: Add 1 mM NADPH to the mixture to initiate the CYP450 catalytic cycle.

  • Time-Course Sampling & Quenching: At precise intervals (0, 5, 15, 30, and 45 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard. (Causality: The cold organic solvent instantly denatures the metabolic enzymes, permanently halting the reaction while precipitating proteins for clean LC-MS injection).

  • Centrifugation: Spin the quenched samples at 4,000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant to quantify the percentage of the parent compound remaining.

  • Data Calculation: Plot the natural log of percent remaining versus time to derive the elimination rate constant ( k ). Calculate CLint​=(k×V)/protein concentration .

Microsomal_Assay Prep Prepare Microsomes Incubate Incubate 37°C (+ NADPH) Prep->Incubate Quench Quench (Cold ACN) Incubate->Quench Time Centrifuge Centrifuge Proteins Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate Clearance LCMS->Data

Caption: Step-by-step experimental workflow for evaluating microsomal metabolic stability.

Protocol B: Luminescence-Based Kinase Inhibition Assay ( IC50​ )

Objective: Measure the functional potency of azetidine-based kinase inhibitors (e.g., JAK1 inhibitors). System Validation: Staurosporine is utilized as a pan-kinase reference control. Assay robustness is validated by ensuring a Z'-factor > 0.5.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the azetidine compound in 100% DMSO. Dilute this to a 4X final concentration in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

  • Enzyme/Substrate Mix: Combine recombinant target kinase (e.g., JAK1) and its specific peptide substrate at a 2X final concentration.

  • Equilibration: Mix 2.5 µL of the compound with 5 µL of the Enzyme/Substrate mix in a 384-well microplate. Incubate for 15 minutes at room temperature. (Causality: Allows the inhibitor to reach binding equilibrium with the enzyme prior to the introduction of competitive ATP).

  • Reaction Initiation: Add 2.5 µL of ATP (calibrated to the specific Km​ of the target kinase) to initiate phosphorylation. Incubate for 60 minutes.

  • Detection: Add 10 µL of a luminescent ATP-detection reagent (e.g., Kinase-Glo®). Incubate for 10 minutes. (Causality: The reagent halts kinase activity and utilizes the residual, unconsumed ATP to drive a luciferase reaction. Luminescence is inversely proportional to kinase activity).

  • Data Analysis: Measure luminescence on a plate reader. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to accurately determine the IC50​ .

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • Melnykov, K., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry–A European Journal, 29(47), e202301383. URL: [Link]

  • Enamine & Pfizer (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. URL: [Link]

  • ACS Publications (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega. URL: [Link]

  • ACS Publications (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry. URL: [Link]

  • Taylor & Francis (2021). Chemistry and Pharmacology of Anticancer Drugs. Taylor & Francis Knowledge Centers. URL: [Link]

Sources

Exploratory

Engineering Amino Acid Ester Prodrugs: Physicochemical Profiling and Experimental Validation

As a Senior Application Scientist in drug development, I approach the design of amino acid ester prodrugs not merely as a synthetic exercise, but as a precise tuning of physicochemical properties. When a parent drug exhi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I approach the design of amino acid ester prodrugs not merely as a synthetic exercise, but as a precise tuning of physicochemical properties. When a parent drug exhibits suboptimal aqueous solubility or poor membrane permeability, conjugating it with an amino acid via an ester linkage is a highly effective optimization strategy[1]. This whitepaper dissects the causality behind the physicochemical shifts induced by amino acid esterification and provides self-validating experimental workflows for their characterization.

Core Physicochemical Properties & Mechanistic Causality

The success of an amino acid ester prodrug relies on balancing competing physicochemical properties to ensure it survives the gastrointestinal tract, crosses the intestinal epithelium, and rapidly releases the active drug in systemic circulation.

pKa Modulation and the Inductive Effect

The ionization state of a drug dictates its solubility and passive permeability. In a free amino acid, the ionized carboxylate group ( COO− ) donates electron density. However, when the amino acid is conjugated to a parent drug as an ester, this free carboxylate is masked. The esterification exerts a strong electron-withdrawing inductive effect on the adjacent α -amino group[2].

The Causal Outcome: The pKa of the α -amino group in an ester is significantly lowered compared to the free amino acid[2]. This downward pKa shift ensures that a larger fraction of the prodrug remains un-ionized at the slightly acidic to neutral pH of the intestinal tract. This increases the molecule's lipophilicity to facilitate transcellular passive diffusion, while retaining just enough protonation to serve as a substrate for proton-coupled oligopeptide transporters like PEPT1[1].

Lipophilicity (LogP/LogD) and Solubility Balancing

The addition of an amino acid promoiety introduces a highly polar, ionizable amine, which drastically increases aqueous solubility—often by orders of magnitude compared to the highly lipophilic parent drug[3]. However, the ester linkage itself, along with the specific side chain of the chosen amino acid (e.g., the isopropyl group of L-valine), contributes to the overall lipophilicity (LogP). This delicate balance ensures the prodrug is soluble enough to dissolve in gastrointestinal fluids but lipophilic enough to partition into cellular lipid bilayers[1].

Chemical and Enzymatic Stability

A self-validating prodrug system must be chemically stable in the acidic environment of the stomach but rapidly hydrolyze enzymatically once absorbed.

  • Stereochemistry: Prodrugs utilizing the L-configuration of amino acids demonstrate superior membrane permeability and faster enzymatic conversion relative to D-configuration isomers. D-isomers are highly resistant to esterases but exhibit poor transporter affinity, making them less viable for rapid bioactivation[4].

  • Steric Shielding: Increasing the linker length in acyloxy ester prodrugs (e.g., propyl > ethyl > methyl) enhances chemical stability. The longer aliphatic chains sterically shield the ester carbonyl carbon from nucleophilic attack by water or esterase active sites[5]. Furthermore, these amino acid esters are generally more stable at acidic pH than at basic pH, preventing premature degradation in the stomach[5].

ProdrugPathway Parent Parent Drug (Suboptimal Permeability) Esterification Esterification with L-Amino Acid (Inductive pKa Shift) Parent->Esterification Prodrug Amino Acid Ester Prodrug (Optimized LogD & Solubility) Esterification->Prodrug Transport Intestinal Absorption (PEPT1 Transporter) Prodrug->Transport Hydrolysis Enzymatic Cleavage (Esterases / Valacyclovirase) Transport->Hydrolysis Active Active Drug Released (Systemic Circulation) Hydrolysis->Active

Fig 1. Mechanistic pathway of amino acid ester prodrug synthesis, transport, and activation.

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the theoretical properties of these prodrugs must be empirically validated. Below are the gold-standard, step-by-step methodologies for evaluating amino acid ester prodrugs.

Protocol 1: Potentiometric Determination of pKa

To accurately determine the stoichiometric protonation constants of amino acid esters, potentiometric acid-base titration is employed. Because many esterified prodrugs have limited solubility in pure water, mixed solvent systems (e.g., ethanol-water mixtures) are often utilized to maintain a homogenous solution[6].

  • Sample Preparation: Prepare a 0.65 mM solution of the amino acid ester hydrochloride in a temperature-controlled vessel (25.0 ± 0.1 °C) under a nitrogen atmosphere to prevent atmospheric CO2 absorption, which could skew pH readings[2],[7].

  • Acidification: Add a standardized HCl aqueous solution to drop the initial pH below 4.0. Causality: This ensures the α -amino group is fully protonated before the titration begins[7].

  • Titration: Titrate the solution dropwise with a standardized 5 mM NaOH solution. Maintain a constant ionic strength (e.g., 0.10 M NaCl) throughout the process to stabilize activity coefficients[6],[7].

  • Equilibration & Measurement: Allow 2-3 minutes of equilibration time after each titrant addition before recording the pH using a calibrated combined glass electrode[2].

  • Algorithmic Analysis: Process the titration curves using computational tools like the BEST or PKAS computer programs to calculate the exact stoichiometric protonation constants[6],[2].

pKaWorkflow Prep 1. Sample Preparation Dissolve 0.65 mM ester in mixed solvent. Add HCl to drop pH < 4.0. Titration 2. Potentiometric Titration Add 5 mM NaOH dropwise under N2. Maintain constant ionic strength. Prep->Titration Monitor 3. Equilibration & Monitoring Record pH after 2-3 min equilibration. Use calibrated pH electrode. Titration->Monitor Data 4. Algorithmic Data Analysis Calculate stoichiometric protonation constants using BEST/PKAS. Monitor->Data

Fig 2. Step-by-step potentiometric titration workflow for precise pKa determination.

Protocol 2: In Vitro Enzymatic Stability and Hydrolysis Kinetics

To evaluate bioactivation, the prodrug must be exposed to relevant biological matrices to ensure it does not prematurely degrade before reaching its target.

  • Matrix Preparation: Prepare simulated gastric fluid (pH 1.2), simulated intestinal fluid (pH 6.8), and Caco-2 cell homogenates or purified valacyclovirase[5].

  • Incubation: Spike the prodrug into the pre-warmed (37 °C) matrices to achieve a final concentration of 10 µM.

  • Sampling: Extract aliquots at predetermined time points (e.g., 0, 15, 30, 60, 120 minutes) and immediately quench the enzymatic reaction by adding ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge the samples to precipitate proteins, and analyze the supernatant via LC-MS/MS to monitor the disappearance of the prodrug and the appearance of the parent drug.

  • Kinetic Calculation: Plot the natural log of the remaining prodrug concentration versus time to determine the pseudo-first-order degradation rate constant ( k ) and the half-life ( t1/2​ )[5].

Quantitative Data Presentation

The following table summarizes the causal relationship between structural modifications and physicochemical outcomes, synthesized from empirical evaluations of various amino acid ester prodrugs[5],[4],[3].

Prodrug ModificationLinker / ConfigurationpKa Shift (vs Free AA)Aqueous SolubilityEnzymatic Half-Life (pH 7.4 Homogenate)
L-Valyl Ester Direct EsterLowered (~7.5)High (>100-fold increase)< 1 hour (Rapid bioactivation)
D-Valyl Ester Direct EsterLowered (~7.5)High> 10 hours (Enzymatically resistant)
Methoxy Linker Methyl AcyloxyLoweredModerate< 30 minutes (Highly susceptible)
Propylene Glycol Propyl AcyloxyLoweredModerate~ 1 hour (Sterically shielded)

Table 1: Comparative physicochemical and pharmacokinetic parameters of amino acid ester prodrugs.

References

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org. 1

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC (nih.gov). 5

  • Amino Acids in the Development of Prodrugs. PMC (nih.gov).4

  • The Determination of Protonation Constants of Some Amino Acids and Their Esters by Potentiometry in Different Media. ResearchGate. 6

  • Potentiometric Studies on the Protonation Constants and Solvation of Some α -Amino Acid Benzyl- and t-Butyl. TÜBİTAK Academic Journals. 2

  • Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues. PMC (nih.gov). 3

  • Novel Naproxen Salts with Increased Skin Permeability. MDPI. 7

Sources

Protocols & Analytical Methods

Method

Application of chiral azetidinones in drug design

Application Notes & Protocols Topic: Application of Chiral Azetidinones in Drug Design Audience: Researchers, scientists, and drug development professionals. Chiral Azetidinones in Modern Drug Design: From Covalent Warhe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Application of Chiral Azetidinones in Drug Design Audience: Researchers, scientists, and drug development professionals.

Chiral Azetidinones in Modern Drug Design: From Covalent Warheads to Precision Modulators

Introduction: The Enduring Relevance of the Azetidinone Scaffold

The 2-azetidinone, or β-lactam, is a four-membered heterocyclic ring that stands as one of the most influential scaffolds in the history of medicinal chemistry. Its journey began with the serendipitous discovery of penicillin, which heralded the age of antibiotics and saved countless lives by inhibiting bacterial cell wall synthesis.[1][2][3] For decades, the story of the azetidinone was almost exclusively the story of β-lactam antibiotics. However, the inherent reactivity of its strained ring system and its capacity for rigid, stereochemically defined presentations of substituents have made it a privileged structure for a far broader range of therapeutic targets.

Modern drug discovery has repurposed the chiral azetidinone core for applications far beyond infectious disease. It is now a key pharmacophore in cholesterol absorption inhibitors, anticancer agents, and enzyme inhibitors, demonstrating remarkable versatility.[3][4] The critical determinant of this functional diversity is chirality. The precise three-dimensional arrangement of substituents on the azetidinone ring governs its interaction with biological targets, making stereocontrolled synthesis not just an academic exercise, but a fundamental requirement for therapeutic efficacy. This guide provides an in-depth exploration of the principles, synthetic strategies, and practical applications of chiral azetidinones in contemporary drug design.

Core Principles: Stereochemistry and Diverse Mechanisms of Action

The Imperative of Chirality

The biological activity of azetidinone derivatives is inextricably linked to their stereochemistry. The rigid, planar nature of the four-membered ring projects its substituents into well-defined vectors in 3D space. An incorrect stereoisomer may not only be inactive but could also exhibit off-target toxicity.

For example, in the cholesterol absorption inhibitor Ezetimibe , which possesses three chiral centers, only the (3R,4S) configuration of the azetidinone ring, combined with the (S)-configuration of the benzylic hydroxyl group, confers the potent desired activity.[5] Similarly, the efficacy of penicillin and its derivatives is highly dependent on the specific stereochemistry inherited from its natural biosynthetic pathway. This underscores a central tenet of azetidinone drug design: absolute stereochemical control is paramount.

Mechanisms of Action: A Tale of Two Chemistries

The utility of the azetidinone ring stems from two primary modes of interaction with biological targets: covalent inhibition and non-covalent, high-affinity binding.

  • Covalent Inhibition (The "Warhead"): The Classic β-Lactam Mechanism The high degree of ring strain in the azetidinone makes its amide bond susceptible to nucleophilic attack. In classic β-lactam antibiotics like penicillins and cephalosporins, this chemical reactivity is harnessed to achieve irreversible inhibition of bacterial enzymes.[6][7][8] These drugs act as suicide inhibitors of Penicillin-Binding Proteins (PBPs), which are transpeptidases essential for the final step of peptidoglycan synthesis in the bacterial cell wall.[6][9][10] The antibiotic, mimicking the D-Ala-D-Ala substrate of the enzyme, positions its β-lactam ring in the active site. A catalytic serine residue attacks the lactam carbonyl, opening the ring and forming a stable, covalent acyl-enzyme complex that inactivates the PBP.[8][10] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1]

  • Non-Covalent Binding (The "Scaffold"): The Ezetimibe Mechanism Moving beyond antibiotics, the azetidinone ring can also serve as a rigid scaffold to orient functional groups for precise, non-covalent interactions with a protein target. The cholesterol absorption inhibitor Ezetimibe is the quintessential example of this application.[11][12][13] Ezetimibe functions by binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake in the small intestine.[14][15][16] The azetidinone core in Ezetimibe does not undergo ring-opening. Instead, it acts as a central hub, positioning its three substituted phenyl rings and hydroxyl group to engage in specific hydrogen bonding and hydrophobic interactions within the NPC1L1 binding pocket, effectively blocking the protein's function and preventing cholesterol from entering the bloodstream.[17] This leads to a reduction in hepatic cholesterol stores and an increase in the clearance of cholesterol from the blood.[18]

Key Synthetic Strategies for Chiral Azetidinones

The construction of the chiral azetidinone ring is a cornerstone of its application in drug design. The Staudinger cycloaddition is the most historically significant and versatile method.

The Staudinger [2+2] Cycloaddition

Discovered by Hermann Staudinger in 1907, this reaction involves the [2+2] cycloaddition of a ketene with an imine to form the β-lactam ring.[19] The reaction is not a concerted pericyclic process but proceeds through a zwitterionic intermediate. The stereochemical outcome (cis vs. trans) depends on the substituents and reaction conditions, which can be manipulated to achieve the desired diastereoselectivity.[20]

Causality in Stereocontrol: Achieving enantioselectivity in the Staudinger synthesis is critical. This is typically accomplished in two ways:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or imine component directs the cycloaddition to favor the formation of one diastereomer. The auxiliary is then cleaved in a subsequent step.

  • Chiral Catalysis: Modern methods employ chiral catalysts (e.g., N-heterocyclic carbenes, planar-chiral nucleophiles) that can induce high enantioselectivity, offering a more atom-economical approach.[21][22]

This protocol describes a representative synthesis using a chiral auxiliary on the ketene precursor.

Objective: To synthesize a chiral 3-substituted-2-azetidinone.

Materials:

  • (S)-4-Phenyloxazolidin-2-one

  • Substituted acid chloride (e.g., 3-benzyloxypropanoic acid chloride)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous dichloromethane (DCM)

  • Substituted imine (e.g., N-(4-fluorophenyl)-1-(4-(benzyloxy)phenyl)methanimine)

  • Lewis acid catalyst (e.g., TiCl₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Acylation of Chiral Auxiliary: In a flame-dried, three-neck flask under an inert atmosphere, dissolve (S)-4-phenyloxazolidin-2-one (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Add triethylamine (1.2 eq) dropwise, followed by the slow addition of the acid chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the starting oxazolidinone.

  • Ketene Formation and Cycloaddition: Cool the reaction mixture to -78 °C. Add the desired imine (1.0 eq).

  • In a separate flask, prepare a solution of the Lewis acid catalyst in DCM if required by the specific substrate. Add the Lewis acid dropwise to the main reaction mixture at -78 °C. Rationale: The Lewis acid coordinates to the imine, activating it towards nucleophilic attack by the enolate formed in situ and enhancing diastereoselectivity.

  • Alternatively, for base-mediated ketene formation, add triethylamine (2.0 eq) slowly to the cooled mixture containing the acylated auxiliary and the imine. The base will generate the ketene in situ, which then reacts with the imine.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer of the β-lactam.

  • Auxiliary Cleavage: The chiral auxiliary can be removed under various conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the final N-unsubstituted or N-substituted chiral azetidinone.

Application Note 1: Ezetimibe - A Case Study in Non-Antibiotic Drug Design

Ezetimibe (Zetia®) represents a landmark achievement, being the first drug to potently inhibit cholesterol absorption.[13] Its success validates the use of the azetidinone scaffold for targets outside of bacteriology.

Mechanism of Action: Blocking Intestinal Cholesterol Uptake

Ezetimibe's primary target is the NPC1L1 protein, which is densely expressed on the brush border of enterocytes in the small intestine.[14][15] It binds to NPC1L1 and inhibits the endocytosis of the NPC1L1/cholesterol complex, thereby preventing both dietary and biliary cholesterol from entering the body.[17] This dual action is crucial for its efficacy. The liver responds to the reduced cholesterol delivery by upregulating LDL receptors, which increases the clearance of LDL-C ("bad cholesterol") from the bloodstream.[14][15]

Ezetimibe_Mechanism cluster_enterocyte Enterocyte (Brush Border) cluster_blood Bloodstream Dietary & Biliary Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Dietary & Biliary Cholesterol->NPC1L1 Binds Complex NPC1L1-Cholesterol Complex NPC1L1->Complex Endocytosis Endocytosis Complex->Endocytosis Chylomicrons Chylomicron Formation Endocytosis->Chylomicrons Circulation To Liver via Circulation Chylomicrons->Circulation Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Binds & Inhibits

Caption: Ezetimibe inhibits cholesterol absorption by binding to the NPC1L1 transporter.

Synthesis Protocol: A Stereocontrolled Approach to Ezetimibe

The synthesis of Ezetimibe is a multistep process where control of all three stereocenters is critical. The following is a representative workflow based on published scalable processes.[23][24]

Ezetimibe_Synthesis A 1. Imine Formation (p-Anisidine + Aldehyde) C 3. Ester-Imine Condensation (β-Lactam Formation) A->C B 2. Silyl Protection (p-Fluorophenol) B->C D 4. Stereoselective Reduction (Chiral Borane Reagent) C->D Sets 3R,4S stereochemistry E 5. Silyl Deprotection (TBAF) D->E Sets S-hydroxyl stereochemistry F 6. Ether Cleavage (Final Deprotection) E->F G Ezetimibe F->G

Caption: Key stages in a convergent synthesis of Ezetimibe.

Objective: To reduce the ketone on the C-3 side chain to a hydroxyl group with high (S)-selectivity.

Rationale: This step is crucial for the final activity of Ezetimibe. A simple reducing agent like NaBH₄ would yield a racemic mixture of alcohols. A chiral reducing agent or catalyst is required to control the facial selectivity of the hydride attack. (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™) is an effective reagent for this transformation.[25]

Materials:

  • Ezetimibe-ketone precursor (1.0 eq)

  • (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride), ~1.5 M in hexanes (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Diethanolamine

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the ezetimibe-ketone precursor in anhydrous THF.

  • Cool the solution to -25 °C using a suitable cooling bath.

  • Add the solution of (-)-DIP-Chloride dropwise over 30 minutes, ensuring the internal temperature does not rise above -20 °C.

  • Stir the reaction mixture at -25 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -25 °C.

  • Allow the mixture to warm to room temperature. Add diethanolamine and stir for 1-2 hours to precipitate the boronic acid byproducts.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude alcohol by recrystallization or column chromatography to yield the desired (S)-hydroxy intermediate with high diastereomeric excess.

Application Note 2: Azetidinones as Anticancer Agents

The application of azetidinones in oncology is an emerging and promising field. Rather than acting as covalent inhibitors, many azetidinone-based anticancer candidates function by disrupting key cell signaling pathways.[26][27][28]

Emerging Therapeutic Mechanisms

Several mechanisms have been proposed for the anticancer activity of novel azetidinone derivatives:

  • Kinase Inhibition: Some derivatives have been shown to inhibit protein kinases involved in cell survival and proliferation, such as AKT1.[27]

  • Tubulin Polymerization Inhibition: Like other successful anticancer drugs, certain β-lactams can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[29]

  • Induction of Apoptosis: Many active compounds induce programmed cell death, as confirmed by assays like Annexin V staining.[27]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of the azetidinone scaffold. Key findings often revolve around the nature of the substituents at the N-1, C-3, and C-4 positions.

PositionFavorable Substituents for Anticancer ActivityRationale / Notes
N-1 Substituted aryl rings (e.g., p-tolyl, chlorophenyl)Provides key hydrophobic interactions in target binding sites.
C-3 Chloro or other halo groupsCan enhance binding affinity and reactivity.
C-4 Bulky, substituted aryl or heteroaryl groupsOften crucial for potency; modifications here can fine-tune activity against specific cell lines.[26][28]
Protocol 2: Screening Azetidinone Derivatives for In Vitro Cytotoxicity

This protocol outlines a standard method for evaluating the anticancer potential of newly synthesized chiral azetidinone compounds using a colorimetric cell viability assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a human cancer cell line (e.g., MCF-7 breast cancer).

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • Test azetidinone compounds, dissolved in DMSO to make a 10 mM stock

  • Doxorubicin (positive control), dissolved in DMSO

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS) or MTT reagent

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count MCF-7 cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave a column for "no cell" blanks.

  • Incubate the plate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compounds. Include "vehicle control" wells (medium with DMSO only).

  • Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • Viability Assay (Resazurin Method): Add 20 µL of resazurin solution to each well.

  • Incubate for 2-4 hours at 37 °C, allowing viable cells to convert blue resazurin to pink, fluorescent resorufin.

  • Data Acquisition: Measure the fluorescence at 560 nm excitation / 590 nm emission using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no cell" blank wells from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability versus log[Compound Concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The chiral azetidinone has successfully transitioned from its foundational role in antibiotics to a versatile and highly valued scaffold in modern, target-oriented drug design. Its rigid framework, combined with the potential for stereochemically precise functionalization, allows for the development of potent and selective modulators of diverse biological targets, from bacterial enzymes to human cholesterol transporters and protein kinases.

The future of azetidinone chemistry in drug discovery is bright. Advances in asymmetric catalysis will continue to make the synthesis of complex chiral derivatives more efficient and scalable. As our understanding of disease biology deepens, this remarkable four-membered ring will undoubtedly be adapted to meet new therapeutic challenges, solidifying its status as a truly privileged structure in medicinal chemistry.

References

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  • Miller, M. J., & Hegde, V. R. (2011). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. In Comprehensive Organic Synthesis II (pp. 1135-1174). Elsevier. [Link]

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  • Farghaly, T. A., Abdallah, M. A., & Muhammad, Z. A. (2014). Anticancer Evaluation of Azetidinone and Thiazolidinone Derivatives of Quinolone. Trade Science Inc. [Link]

  • Boros, Z., & Pankotai, T. (2017). Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Organic & Biomolecular Chemistry, 15(46), 9778-9791. [Link]

  • Li, J., Wang, Y., Liu, H., Wang, Z., & Zhang, Y. (2016). Efficient and scalable process for the synthesis of antihypercholesterolemic drug ezetimibe. Synthetic Communications, 46(21), 1785-1791. [Link]

  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Biochemical Society Transactions, 47(6), 1849-1862. [Link]

  • Chemistry LibreTexts. (2019). 20.5: Application- The Mechanism of Action of β-Lactam Antibiotics. [Link]

  • Burnett, D. A., Caplen, M. A., Domalski, M. S., Clader, J. W., & Davis, H. R. (1994). 2-Azetidinone Cholesterol Absorption Inhibitors: Structure-Activity Relationships on the Heterocyclic Nucleus. Journal of Medicinal Chemistry, 37(12), 1733-1736. [Link]

  • Kumar, D., Kumar, N., Singh, S. K., & Shah, K. (2017). 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 27(2), 241-247. [Link]

  • Clader, J. W. (2005). Ezetimibe and other azetidinone cholesterol absorption inhibitors. Current Topics in Medicinal Chemistry, 5(3), 243-256. [Link]

  • Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., & Mishra, R. K. (2014). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 71(3), 423-434. [Link]

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  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. [Link]

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  • ResearchGate. (2016). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. [Link]

  • Vinayagam, V., & Sivalingam, M. (2016). Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. Journal of Chemical and Pharmaceutical Research, 8(2), 733-742. [Link]

  • ResearchGate. (2013). Design and Synthesis of 2-Azetidinone Cholesterol Absorption Inhibitors. [Link]

  • Ianni, F., & D'Ascenzo, S. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(16), 5282. [Link]

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  • Kim, H., & Krische, M. J. (2015). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. Journal of the American Chemical Society, 137(37), 11926-11929. [Link]

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Sources

Application

N-Boc Protection of 3-Amino-2-Oxaazetidine Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Azetidinones and Amine Protection The 2-azetidinone, or β-lactam, is a four-membered lactam that forms the core structura...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Azetidinones and Amine Protection

The 2-azetidinone, or β-lactam, is a four-membered lactam that forms the core structural component of a significant class of antibiotics, including penicillins and cephalosporins.[1][2] Derivatives of 3-amino-2-oxoazetidine are pivotal intermediates in the synthesis of these and other novel therapeutic agents. The amino group at the 3-position is a key site for functionalization, allowing for the introduction of various side chains that modulate the biological activity, spectrum, and pharmacokinetic properties of the final compound.

However, the inherent nucleophilicity and basicity of this primary amine can interfere with subsequent synthetic transformations.[3] To circumvent this, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis due to its ease of introduction, stability across a broad range of reaction conditions, and the mild acidic conditions required for its removal.[3][4] This guide provides a comprehensive overview of the N-Boc protection of 3-amino-2-oxoazetidine derivatives, detailing the underlying mechanism, a robust experimental protocol, and critical considerations for successful implementation.

The Mechanism of N-Boc Protection: A Nucleophilic Acyl Substitution

The protection of the amino group of a 3-amino-2-oxoazetidine derivative with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride, proceeds through a nucleophilic acyl substitution reaction.[3][5] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5][6] This initial attack forms a transient tetrahedral intermediate.[3]

The intermediate then collapses, leading to the elimination of a tert-butyl carbonate leaving group.[3][6] This leaving group subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas.[6] The formation of gaseous CO₂ provides a strong thermodynamic driving force for the reaction.[4]

The reaction can be performed with or without a base. In the absence of a base, the tert-butyl carbonate leaving group is protonated by the newly formed carbamate.[6] When a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), is employed, it deprotonates the protonated amine in the intermediate, which can accelerate the reaction.[3][7]

Experimental Protocol: N-Boc Protection of a 3-Amino-2-oxoazetidine Derivative

This protocol provides a general procedure for the N-Boc protection of a 3-amino-2-oxoazetidine derivative. It is crucial to note that optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Key Properties
3-Amino-2-oxoazetidine derivativeVariesVariesStarting material
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.25Colorless solid or oil, moisture-sensitive[8][9]
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, common organic solvent
Triethylamine (TEA)(C₂H₅)₃N101.19Base, can accelerate the reaction
Anhydrous Sodium SulfateNa₂SO₄142.04Drying agent
Step-by-Step Procedure
  • Dissolution: Dissolve the 3-amino-2-oxoazetidine derivative (1.0 equivalent) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1–0.5 M in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base (Optional but Recommended): Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature. The use of a base can improve the reaction rate.[3]

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution at room temperature. The evolution of carbon dioxide gas should be observed.[6] Caution: Do not perform this reaction in a closed system.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][11] A common TLC mobile phase is a mixture of ethyl acetate and hexanes. The Boc-protected product will have a higher Rf value than the starting amine.

  • Work-up: Once the reaction is complete (typically within 1-4 hours), quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-Boc protected 3-amino-2-oxoazetidine derivative.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Dissolve 3-amino-2-oxoazetidine in anhydrous DCM B Add Triethylamine (optional) A->B C Add (Boc)₂O portion-wise B->C D Stir at Room Temperature C->D E Monitor by TLC/HPLC D->E F Quench with Water E->F Reaction Complete G Separate Organic Layer F->G H Wash with NaHCO₃ and Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K

Caption: Experimental workflow for N-Boc protection.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of (Boc)₂O to 1.2-1.5 equivalents. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also significantly accelerate the reaction.[7][12]

  • Side Reactions: The formation of N,N-di-Boc protected amine is a potential side reaction, though generally less common with primary amines. Using a stoichiometric amount of (Boc)₂O helps to minimize this.

  • Moisture Sensitivity: Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze.[9] Ensure that all glassware is dry and anhydrous solvents are used.

  • Substrate Solubility: For substrates with poor solubility in DCM, other solvents such as tetrahydrofuran (THF) or acetonitrile can be used.[3][13]

  • Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent.[5][14] It is important to avoid acidic conditions in subsequent reaction steps if the Boc group needs to remain intact.

The Chemical Mechanism Visualized

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products & Byproducts Amine R-NH₂ (3-Amino-2-oxoazetidine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Tetrahedral ProtectedAmine R-NH-Boc (N-Boc Protected Product) Tetrahedral->ProtectedAmine Collapse LeavingGroup t-BuOCO₂⁻ Tetrahedral->LeavingGroup Decomposition t-BuOH + CO₂ LeavingGroup->Decomposition Decomposition

Caption: Mechanism of N-Boc protection.

Conclusion

The N-Boc protection of 3-amino-2-oxoazetidine derivatives is a fundamental and robust transformation in the synthesis of β-lactam antibiotics and other pharmaceutically important molecules. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and diligent monitoring are key to achieving high yields of the desired protected intermediate. This protected amine is then poised for further synthetic manipulations, ultimately enabling the construction of complex and biologically active compounds.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • YouTube. Adding Boc Group Mechanism | Organic Chemistry. Available at: [Link]

  • ACS Publications. Monobactams. Preparation of (S)-3-amino-2-oxoazetidine-1-sulfonic acids from L-.alpha.-amino-.beta.-hydroxy acids via their hydroxamic esters. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]

  • Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Available at: [Link]

  • ChemRxiv. Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. Available at: [Link]

  • American Chemical Society. Monobactams. Stereospecific synthesis of (S)-3-amino-2-oxoazetidine-1-sulfonic acids. Available at: [Link]

  • Redalyc.org. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]

  • NCBI Bookshelf. Beta-Lactam Antibiotics - StatPearls. Available at: [Link]

  • ACG Publications. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Available at: [Link]

  • CORE. Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available at: [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]

  • A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. Available at: [Link]

  • ResearchGate. A mild and selective method for N-Boc deprotection | Request PDF. Available at: [Link]

Sources

Method

Application Note: High-Throughput Analysis of Beta-Lactam Hydrolysis using Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and pharmacology. Abstract: The escalating threat of antibiotic resistance, largely driven by the...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and pharmacology.

Abstract: The escalating threat of antibiotic resistance, largely driven by the enzymatic degradation of beta-lactam antibiotics by beta-lactamases, necessitates robust and rapid analytical methods to study this hydrolysis process.[1][2] This application note provides a comprehensive guide to the analysis of beta-lactam hydrolysis using two powerful mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting. This guide is designed to empower researchers to accurately characterize beta-lactamase activity, screen for novel inhibitors, and accelerate the development of new therapeutic strategies to combat antibiotic resistance.

Introduction: The Imperative for Studying Beta-Lactam Hydrolysis

Beta-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, have been the cornerstone of antibacterial therapy for decades.[3] Their mechanism of action involves the inhibition of bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs).[3] However, the widespread emergence of bacterial resistance, primarily through the production of beta-lactamase enzymes, has severely compromised their efficacy.[2][4] These enzymes hydrolyze the amide bond in the characteristic four-membered beta-lactam ring, rendering the antibiotic inactive.[2][5]

Understanding the kinetics and mechanisms of beta-lactam hydrolysis is paramount for several reasons:

  • Fundamental Research: Elucidating the structure-activity relationships of beta-lactamases and their substrates.

  • Clinical Microbiology: Rapidly identifying antibiotic resistance in clinical isolates to guide therapeutic decisions.[6]

  • Drug Development: Screening for and characterizing novel beta-lactamase inhibitors, a key strategy to restore the activity of existing antibiotics.

Mass spectrometry has emerged as a revolutionary tool in this field, offering unparalleled speed, sensitivity, and specificity for directly observing the hydrolysis event.[7] Unlike traditional methods that rely on indirect readouts, mass spectrometry directly detects the intact antibiotic and its hydrolyzed product, providing unambiguous and quantitative data.[8][9] This application note will provide detailed protocols for both MALDI-TOF MS and LC-MS/MS, two of the most powerful mass spectrometry platforms for this application.

The Chemistry of Hydrolysis: A Tale of a Broken Ring

The central event in beta-lactam inactivation by beta-lactamases is the hydrolysis of the endocyclic amide bond within the beta-lactam ring. This reaction is catalyzed by a serine residue in the active site of serine-beta-lactamases (Classes A, C, and D) or by a zinc-coordinated water molecule in metallo-beta-lactamases (Class B).[1][10]

The hydrolysis results in the addition of a water molecule (H₂O), leading to a predictable mass increase of 18 Da in the resulting product.[8] This mass shift is the fundamental principle upon which mass spectrometry-based detection of beta-lactamase activity is based.

Diagram: Mechanism of Beta-Lactam Hydrolysis by a Serine Beta-Lactamase

G Mechanism of Beta-Lactam Hydrolysis by a Serine Beta-Lactamase cluster_0 Enzyme Active Site Serine-OH Serine-OH Beta-Lactam Beta-Lactam Antibiotic (Intact) Acyl-Enzyme Acyl-Enzyme Intermediate Beta-Lactam->Acyl-Enzyme Nucleophilic Attack by Serine-OH Acyl-Enzyme->Serine-OH Enzyme Regeneration Hydrolyzed_Product Hydrolyzed Beta-Lactam (Inactive) Acyl-Enzyme->Hydrolyzed_Product Hydrolysis H2O H₂O H2O->Acyl-Enzyme

Caption: Covalent modification of the active site serine in a beta-lactamase.

High-Throughput Screening with MALDI-TOF MS

MALDI-TOF MS is an ideal platform for rapid, qualitative, and semi-quantitative analysis of beta-lactam hydrolysis, making it highly suitable for high-throughput screening applications in clinical microbiology and initial drug discovery.[6] The principle is straightforward: co-incubate the beta-lactam antibiotic with the bacterial strain or purified enzyme, and then analyze the supernatant for the presence of the intact antibiotic and its hydrolyzed product.[11]

Materials and Reagents
  • MALDI-TOF Mass Spectrometer: Any modern MALDI-TOF instrument is suitable.

  • MALDI Target Plates: Steel or disposable plates.

  • Beta-Lactam Antibiotics: Prepare stock solutions (e.g., 1-10 mg/mL) in an appropriate solvent (e.g., water, DMSO) and store at -20°C or below.

  • Bacterial Cultures or Purified Beta-Lactamase:

    • Bacteria: Grow to mid-log phase in appropriate culture medium.

    • Enzyme: Purify and store in a suitable buffer at -80°C.

  • Incubation Buffer: e.g., 20 mM Tris-HCl, pH 7.4 or 50 mM sodium phosphate buffer, pH 7.0.

  • MALDI Matrix: α-cyano-4-hydroxycinnamic acid (HCCA) is a common choice. Prepare a saturated solution in 50% acetonitrile, 47.5% water, and 2.5% trifluoroacetic acid.

  • Control Strains/Enzymes: Include both beta-lactamase positive and negative controls.

Experimental Protocol: MALDI-TOF MS
  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • 5 µL of incubation buffer.

      • 1 µL of beta-lactam antibiotic solution (final concentration typically 0.1-1 mM).

      • 4 µL of bacterial suspension (adjusted to a McFarland standard of 1.0-4.0) or purified enzyme solution.[8]

    • Prepare a negative control with heat-inactivated enzyme or a non-beta-lactamase-producing strain.

    • Prepare a "time zero" control by adding the antibiotic immediately before stopping the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes to 4 hours). The optimal incubation time will depend on the enzyme's activity and should be determined empirically.[8]

  • Reaction Quenching & Sample Preparation:

    • Centrifuge the tubes at high speed (e.g., 13,000 x g) for 2 minutes to pellet the bacteria or precipitated protein.

    • Carefully transfer 1 µL of the supernatant to the MALDI target plate.

  • Matrix Application: Add 1 µL of the MALDI matrix solution to the sample spot on the target plate and allow it to air dry, promoting co-crystallization.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in the appropriate mass range for the antibiotic and its hydrolyzed product.

    • Typically, positive ion mode is used.

Data Analysis and Interpretation

The primary indicators of beta-lactam hydrolysis are:

  • A decrease in the intensity of the peak corresponding to the intact antibiotic.

  • The appearance of a new peak corresponding to the hydrolyzed product (intact mass + 18 Da).[8]

Table 1: Example Mass Shifts for Common Beta-Lactam Antibiotics

AntibioticIntact Mass (Da)Hydrolyzed Mass (Da)Mass Shift (Da)
Penicillin G335.1353.1+18
Ampicillin350.1368.1+18
Meropenem383.5401.5+18
Ceftriaxone554.1572.1+18

Note: The observed masses will be for the protonated species [M+H]⁺.

Diagram: MALDI-TOF MS Workflow for Beta-Lactam Hydrolysis

G MALDI-TOF MS Workflow for Beta-Lactam Hydrolysis cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis Incubation 1. Incubation (Antibiotic + Bacteria/Enzyme) Centrifugation 2. Centrifugation Incubation->Centrifugation Spotting 3. Spot Supernatant on Target Plate Centrifugation->Spotting Matrix 4. Add Matrix & Dry Spotting->Matrix MS 5. Mass Spectrometry Matrix->MS

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Staudinger Ketene-Imine Cycloaddition

Welcome to the Advanced Technical Support Center for the Staudinger synthesis of β-lactams. Designed for synthetic chemists and drug development professionals, this guide provides mechanistic diagnostics, symptom-based t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the Staudinger synthesis of β-lactams. Designed for synthetic chemists and drug development professionals, this guide provides mechanistic diagnostics, symptom-based troubleshooting, and self-validating protocols to resolve side reactions and stereochemical failures in [2+2] ketene-imine cycloadditions.

Mechanistic Architecture & Diagnostic Hub

To troubleshoot the Staudinger reaction effectively, one must understand its stepwise nature. The reaction is not a concerted [2+2] cycloaddition. Instead, it proceeds via a two-step mechanism:

  • Nucleophilic Attack : The imine nitrogen attacks the central sp-hybridized carbon of the in situ generated ketene, forming a zwitterionic enolate intermediate .

  • Ring Closure vs. Isomerization : The zwitterion can either undergo a direct conrotatory ring closure ( k1​ ) to form the cis-β-lactam, or isomerize around the C=N bond ( k2​ ) before closing to form the trans-β-lactam .

Side reactions occur when the delicate kinetic balance of these steps is disrupted by moisture, steric hindrance, or improper reagent addition rates.

Mechanism Reagents Acid Chloride + Base + Imine Ketene In Situ Ketene + Imine Reagents->Ketene Dehydrohalogenation Zwitterion Zwitterionic Intermediate (N-attack on Ketene) Ketene->Zwitterion Nucleophilic Attack Dimer Ketene Dimerization (Diketene Formation) Ketene->Dimer Excess Ketene (Side Reaction) Hydrolysis Imine Hydrolysis (Aldehyde + Amine) Ketene->Hydrolysis Trace H2O (Side Reaction) Cis cis-β-Lactam (Kinetic Product) Zwitterion->Cis Direct Conrotatory Closure (k1) Trans trans-β-Lactam (Thermodynamic Product) Zwitterion->Trans Imine Isomerization (k2) Followed by Closure

Fig 1. Stepwise Staudinger cycloaddition mechanism and primary side reaction pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude NMR shows high levels of diketene and unreacted imine. How do I prevent ketene dimerization?

Root Cause: Ketene dimerization is a second-order reaction with respect to the ketene concentration ( Rate=k[ketene]2 ), whereas the desired cycloaddition is first-order with respect to ketene ( Rate=k[ketene][imine] ). If the acid chloride is converted to ketene faster than the imine can consume it, the steady-state concentration of ketene spikes, exponentially accelerating dimerization. Solution:

  • Syringe Pump Addition: Add the acid chloride dropwise via a syringe pump (e.g., 0.1 mL/min) to a dilute solution of the imine and base. This keeps the steady-state concentration of the ketene near zero.

  • Steric Tuning: If your imine is highly sterically hindered, the nucleophilic attack is slowed. Consider using a less bulky protecting group on the imine nitrogen (e.g., replacing a trityl group with a benzyl or PMP group).

Q2: I am isolating significant amounts of aldehyde and secondary amides instead of my β-lactam. What went wrong?

Root Cause: Imine hydrolysis. Imines are highly sensitive to trace moisture. Water acts as a nucleophile, cleaving the imine back into its constituent aldehyde and primary amine. The liberated amine then reacts with the acid chloride to form an undesired secondary amide. Solution:

  • Ensure your solvent (typically DCM or Toluene) is rigorously dried (<10 ppm H₂O).

  • Store imines over activated 4Å molecular sieves prior to use.

  • Purge the reaction vessel with Argon; nitrogen lines can sometimes carry trace moisture if not properly trapped.

Q3: I need the trans-β-lactam, but my reaction exclusively yields the cis-isomer. How can I invert the diastereoselectivity?

Root Cause: The cis-isomer is the kinetic product. It forms when the direct conrotatory ring closure ( k1​ ) is much faster than the isomerization of the zwitterion ( k2​ ) . Solution: To favor the trans-product (the thermodynamic product), you must slow down k1​ or accelerate k2​ :

  • Increase Temperature: Heating the reaction (e.g., refluxing in toluene) provides the thermal energy required to overcome the activation barrier for zwitterion isomerization .

  • Electronic Modification: Use electron-withdrawing groups (EWGs) on the ketene (e.g., -Cl, -CF₃) and electron-donating groups (EDGs) on the imine. This reduces the nucleophilicity of the enolate intermediate, delaying ring closure and allowing time for isomerization .

Quantitative Data: Stereochemical Control Parameters

The table below summarizes the causal relationship between substrate electronics, temperature, and the resulting diastereomeric ratio (dr). Use this matrix to rationally design your reaction conditions.

Ketene SubstituentImine SubstituentReaction Temp (°C)Kinetic DynamicsMajor Diastereomer (dr)
EDG (e.g., -OMe, -OAr)EWG (e.g., -Ts, -Tf)-78 to 0 k1​≫k2​ (Fast closure)cis-β-lactam (>90:10)
EWG (e.g., -Cl, -CF₃)EDG (e.g., -PMP, -Bn)80 to 110 k2​>k1​ (Rapid isomerization)trans-β-lactam (>85:15)
Neutral (e.g., -Ph)Neutral (e.g., -Ph)25 (RT) k1​≈k2​ (Competitive)Mixture (Variable)

Self-Validating Experimental Protocol

To ensure reproducibility and prevent late-stage failure, this protocol embeds Quality Control (QC) checkpoints directly into the workflow.

Protocol Prep 1. Preparation Dry DCM (<10 ppm H2O) Ar Atmosphere Mix 2. Reagent Mixing Imine + Et3N in DCM Cool to -78 °C Prep->Mix Add 3. Ketene Generation Syringe Pump Addition of Acid Chloride Mix->Add QC1 QC 1: TLC Check (Absence of Aldehyde) Mix->QC1 Verify Dryness React 4. Cycloaddition Stir 1h at -78 °C, Warm to RT Add->React QC2 QC 2: Crude NMR (dr determination) React->QC2 Validate Selectivity

Fig 2. Self-validating experimental workflow for Staudinger β-lactam synthesis.

Step-by-Step Methodology

Step 1: System Dehydration & Preparation

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Add 10 mL of anhydrous Dichloromethane (DCM).

  • Self-Validation Check: Perform a Karl Fischer titration on the DCM. Proceed only if H₂O < 10 ppm.

Step 2: Reagent Mixing

  • Add the imine (1.0 equiv, 1.0 mmol) and triethylamine (3.0 equiv, 3.0 mmol) to the flask. Stir to dissolve.

  • Self-Validation Check (QC 1): Run a rapid TLC of the mixture. If an aldehyde spot is visible, the imine has hydrolyzed. Discard the mixture, dry your reagents further, and restart.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

Step 3: Controlled Ketene Generation

  • Dissolve the acid chloride (1.5 equiv, 1.5 mmol) in 5 mL of anhydrous DCM in a separate dry vial.

  • Load the acid chloride solution into a gas-tight syringe.

  • Using a syringe pump, add the acid chloride solution to the reaction flask at a rate of 0.1 mL/min . Causality: This slow addition prevents the accumulation of ketene, suppressing dimerization.

Step 4: Cycloaddition and Quench

  • Stir the reaction at -78 °C for 1 hour post-addition, then slowly allow it to warm to room temperature overnight.

  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check (QC 2): Take a crude ¹H NMR. Locate the β-lactam ring protons (typically doublets between 4.0 – 5.5 ppm). Calculate the diastereomeric ratio using the coupling constants ( J ): Jcis​≈4−5 Hz, whereas Jtrans​≈1−2 Hz.

References

  • Title: Staudinger synthesis Source: Wikipedia URL: [Link]

  • Title: Staudinger Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem? Source: PubMed (National Library of Medicine) URL: [Link]

  • Title: Notable and Obvious Ketene Substituent-Dependent Effect of Temperature on the Stereoselectivity in the Staudinger Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile Source: PMC (National Institutes of Health) URL: [Link]

Optimization

Beta-Lactam Stability in Solution: A Technical Support Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with beta-lactam antibiotics. The inherent reactivity of the beta-lactam ring, which is crucial for its anti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with beta-lactam antibiotics. The inherent reactivity of the beta-lactam ring, which is crucial for its antibacterial activity, also makes it susceptible to degradation in solution. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the stability challenges of these important molecules in your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experimental work. Each issue is broken down into potential causes, diagnostic steps, and recommended solutions.

Issue 1: My beta-lactam compound shows significantly reduced or no activity after being in solution overnight.
  • Possible Causes & Diagnosis:

    • Hydrolysis: The most common cause of inactivation is the hydrolytic cleavage of the strained beta-lactam ring. This can be catalyzed by acidic or basic conditions, or even by the solvent (solvolysis).[1][2] The rate of hydrolysis is highly dependent on pH, temperature, and the specific buffer used.[2][3][4]

    • Enzymatic Degradation: If your experimental system involves biological components (e.g., cell lysates, certain media), contamination with beta-lactamase enzymes could be rapidly degrading your compound.[5][6] These enzymes are highly efficient at hydrolyzing the beta-lactam ring.[7]

  • Recommended Solutions & Protocols:

    • pH and Buffer Optimization:

      • Action: Prepare fresh solutions of your beta-lactam compound in a panel of buffers at different pH values (e.g., pH 6.0, 7.0, and 8.0). Store them under the same conditions as your experiment (e.g., 4°C or room temperature).

      • Rationale: Most penicillins and cephalosporins exhibit maximum stability in the slightly acidic to neutral pH range (pH 6.5-7.0).[4][8] A V-shaped curve is often observed when plotting the degradation rate constant against pH, with the minimum rate at the optimal pH.[3][8]

      • Buffer Choice: The type of buffer can also influence stability. For instance, citrate buffers have been shown to be more stabilizing for Penicillin G compared to phosphate buffers.[3][4][8]

    • Temperature Control:

      • Action: Whenever possible, prepare stock solutions fresh and store them at -20°C or -80°C. For working solutions, keep them on ice during the experiment.

      • Rationale: The rate of hydrolysis increases significantly with temperature.[2][9] For every 10°C increase, the hydrolysis rate can increase by a factor of 2.5 to 3.9.[2][9]

    • Check for Beta-Lactamase Activity:

      • Action: If you suspect enzymatic degradation, you can use a chromogenic substrate like nitrocefin in your experimental matrix (without your compound). A rapid color change from yellow to red indicates the presence of beta-lactamase activity.[10]

      • Solution: If beta-lactamases are present, consider adding a beta-lactamase inhibitor like clavulanic acid or tazobactam to your solution, if it doesn't interfere with your experiment's objectives.[5][11]

Issue 2: I'm seeing unexpected peaks in my HPLC or LC-MS analysis of a beta-lactam sample.
  • Possible Causes & Diagnosis:

    • Degradation Products: The new peaks are likely various degradation products resulting from the opening of the beta-lactam ring. For example, penicillins can degrade to penicilloic acid.[1][12] Cephalosporins can undergo more complex degradation pathways.[13]

    • Polymerization: Some beta-lactams, particularly at high concentrations, can form polymers which may appear as a series of new peaks.[4]

  • Recommended Solutions & Protocols:

    • Forced Degradation Study:

      • Action: To confirm if the new peaks are degradation products, perform a forced degradation study. Expose your compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions for a short period.

      • Rationale: This will intentionally generate degradation products. If the new peaks in your experimental sample match the retention times of the peaks from the forced degradation study, you can confirm their identity.

    • Optimize Storage and Handling:

      • Action: Review your sample preparation and storage procedures. Ensure you are using the optimal pH, temperature, and concentration for your specific beta-lactam.[14]

      • Rationale: Minimizing degradation from the outset is the most effective way to prevent the appearance of these extra peaks.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of beta-lactam degradation in solution?

A1: The primary mechanism is hydrolysis of the amide bond within the four-membered beta-lactam ring.[7] This ring is highly strained, making the carbonyl carbon electrophilic and susceptible to nucleophilic attack by water, hydroxide ions (base-catalyzed), or hydronium ions (acid-catalyzed).[1][15] This ring-opening event renders the antibiotic inactive, as the intact ring is essential for acylating the penicillin-binding proteins (PBPs) in bacteria.[1][7]

Q2: How does pH affect the stability of my beta-lactam compound?

A2: The effect of pH on beta-lactam stability is significant and generally follows a V-shaped profile, with maximum stability typically found between pH 6.5 and 7.0 for many penicillins.[3][4][8]

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis occurs. For some penicillins, this can lead to the formation of penicillenic acid.[4]

  • Alkaline Conditions (pH > 7.5): Base-catalyzed hydrolysis is often more rapid and extensive than acid-catalyzed hydrolysis.[2][9] The hydroxide ion acts as a potent nucleophile, directly attacking the beta-lactam carbonyl carbon.[1]

Q3: What is the impact of temperature on beta-lactam stability?

A3: Temperature has a profound impact on the rate of degradation. As described by the Arrhenius equation, an increase in temperature provides the necessary activation energy for the hydrolytic reaction to proceed more quickly.[3][4] It is always recommended to store beta-lactam solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to maximize their shelf-life.[16][17]

Q4: Can the choice of solvent or buffer impact stability?

A4: Absolutely.

  • Buffers: The components of the buffer can either stabilize or destabilize the beta-lactam ring. For example, citrate buffer has been shown to be a better stabilizing agent for Penicillin G than phosphate or acetate buffers.[3][4][8]

  • Solvents: The stability of beta-lactams can differ in various solvents. For example, some compounds may be more stable in dextrose 5% in water (D5W, pH ~4) versus normal saline (NS, pH ~6-7), or vice-versa, depending on the specific molecule's susceptibility to acid/base hydrolysis and ionic strength effects.[14]

Data & Protocols

Table 1: Half-lives of Common Beta-Lactams at 37°C in Growth Media (pH ~7.2-7.4)
AntibioticClassApproximate Half-life (hours)
ImipenemCarbapenem16.9
MeropenemCarbapenem46.5
PiperacillinPenicillin61.5
CefepimeCephalosporin50.8
MecillinamPenicillin~2
AztreonamMonobactam>6

Data synthesized from multiple sources for illustrative purposes. Actual half-lives can vary based on specific media composition and experimental conditions.[15][18]

Protocol: Spectrophotometric Assay for Monitoring Beta-Lactam Ring Hydrolysis

This protocol provides a general method for monitoring the degradation of a beta-lactam antibiotic by observing the decrease in absorbance at a specific UV wavelength.

Principle: The intact beta-lactam ring has a characteristic UV absorbance. Upon hydrolysis, this chromophore is destroyed, leading to a decrease in absorbance over time.

Materials:

  • Beta-lactam antibiotic of interest

  • Appropriate buffer solutions (e.g., citrate, phosphate) at desired pH values

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Determine λmax: Scan a freshly prepared solution of the intact beta-lactam (e.g., 50 µg/mL) from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Samples: Prepare solutions of the beta-lactam antibiotic in the different buffers you wish to test. A typical starting concentration is one that gives an initial absorbance of ~1.0 at λmax.

  • Initiate Kinetic Run:

    • Place a cuvette with the sample solution into the temperature-controlled spectrophotometer.

    • Record the absorbance at λmax at time zero.

    • Continue to record the absorbance at regular intervals (e.g., every 5-10 minutes) for a period sufficient to observe a significant decrease (e.g., 1-2 hours or longer, depending on the stability).

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • If the degradation follows first-order kinetics, a plot of ln(Absorbance) vs. Time will yield a straight line.

    • The slope of this line will be equal to the negative of the degradation rate constant (-k).

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

This is a generalized protocol. Specific parameters like concentration, wavelength, and time intervals may need to be optimized for your particular compound.[10][19][20]

Visualizations

Diagram 1: Key Degradation Pathways of the Beta-Lactam Ring

cluster_0 Degradation Triggers cluster_1 Beta-Lactam Antibiotic cluster_2 Inactive Products Acid Acid (H+) BL Intact Beta-Lactam Ring Acid->BL attacks C=O Base Base (OH-) Base->BL attacks C=O Enzyme Beta-Lactamase Enzyme->BL catalyzes hydrolysis DP Hydrolyzed Product (e.g., Penicilloic Acid) BL->DP Hydrolysis

Caption: Major pathways leading to the hydrolytic inactivation of the beta-lactam ring.

Diagram 2: Troubleshooting Workflow for Beta-Lactam Instability

start Experiment shows low/no activity check_fresh Was the solution prepared fresh? start->check_fresh check_storage How was the stock solution stored? check_fresh->check_storage Yes sol_fresh ACTION: Prepare fresh solution check_fresh->sol_fresh No check_conditions Review experimental conditions (pH, Temp) check_storage->check_conditions Properly (-80°C, aliquoted) sol_storage ACTION: Store aliquots at -80°C. Avoid freeze-thaw. check_storage->sol_storage Improperly check_enzyme Is beta-lactamase contamination possible? check_conditions->check_enzyme Optimal sol_conditions ACTION: Optimize pH (6.5-7.0). Work on ice. check_conditions->sol_conditions Sub-optimal sol_enzyme ACTION: Use beta-lactamase inhibitor or sterile techniques. check_enzyme->sol_enzyme Yes end_node Re-run Experiment check_enzyme->end_node No sol_fresh->end_node sol_storage->end_node sol_conditions->end_node sol_enzyme->end_node

Caption: A decision tree to diagnose and solve beta-lactam stability issues.

References

  • Page, M. I. (n.d.). The mechanism of catalysis and the inhibition of β-lactamases. RSC Publishing.
  • King, A. M., & Sudduth, K. (2022). Beta-Lactamase Inhibitors. In StatPearls. StatPearls Publishing.
  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. K. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of Molecular Biology, 431(18), 3472–3500. Retrieved from [Link]

  • Page, M. I. (n.d.). The mechanism of catalysis and the inhibition of β-lactamases. ResearchGate.
  • Sime, F. B., Stone, J., & Roberts, J. A. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2), e01039-23.
  • Wikipedia contributors. (2024, January 27). β-Lactamase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Lu, X., Xing, H., Su, B., & Ren, Q. (2008). Effect of Buffer Solution and Temperature on the Stability of Penicillin G. Journal of Chemical & Engineering Data, 53(2), 559–562. Retrieved from [Link]

  • (2025). Advanced Analytical Strategies for Antibiotic Quantification: A Comparative Study of UV Spectroscopy and HPLC. International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-10.
  • Lu, X., Xing, H., Su, B., & Ren, Q. (2008). Effect of Buffer Solution and Temperature on the Stability of Penicillin G. Journal of Chemical & Engineering Data, 53(2), 559–562. Retrieved from [Link]

  • Linder, M., & Zocher, F. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water, 13(16), 2225.
  • Llarrull, L. I., Toth, M., Champion, M. M., & Mobashery, S. (2011). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Bioorganic Chemistry, 39(5-6), 185–191.
  • Lu, X., Xing, H., Su, B., & Ren, Q. (2008). Effect of Buffer Solution and Temperature on the Stability of Penicillin G. Journal of Chemical & Engineering Data, 53(2), 559–562. Retrieved from [Link]

  • Ranganthan, M. (2014, October 16). Cephalosporin- Beta lactam Antibiotic. SlideShare. Retrieved from [Link]

  • Stevenson, K., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(7), e0236198. Retrieved from [Link]

  • Wang, J., et al. (2021). Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation. Science of The Total Environment, 791, 148253.
  • Sankaran, B., et al. (2013). Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac. OSTI.GOV. Retrieved from [Link]

  • Indelicato, J. M., et al. (1974). Cephalosporin degradations. I. The acidic aqueous degradation of cephalexin. Journal of Pharmaceutical Sciences, 63(3), 349–353. Retrieved from [Link]

  • Annesley, A. G., & Modro, T. A. (1983). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 61(8), 1837–1841.
  • Chen, Y., et al. (2021). Mechanism of β-lactam hydrolysis catalyzed by metallo-β-lactamases... ResearchGate. Retrieved from [Link]

  • Dhelens, C., et al. (2025). Stability of Nine Time-Dependent Antibiotics for Outpatient Parenteral Antimicrobial Therapy (OPAT) Use. Pharmaceuticals, 18(5), 654.
  • (2025). Development of a UHPLC-UV/Vis Method for Simultaneously Determining Six Beta-Lactam Antibiotics in Plasma. Scilit.
  • Berendsen, B. J. A., et al. (2015). The stability of antibiotics in matrix and reference solutions determined using a straight-forward procedure applying mass spectrometric detection. Journal of Chromatography A, 1409, 89–97. Retrieved from [Link]

  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466–467, 547–555. Retrieved from [Link]

  • Picard, C., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Antibiotics, 8(3), 129.
  • Wencewicz, T. A. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 843828.
  • Al-Gheethi, A. A. S., et al. (2020). Degradation of β-lactam antibiotics. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2025). Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity. ResearchGate. Retrieved from [Link]

  • Mezaal, E. N. (2025). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Al-Mustansiriyah Journal of Science, 36(4), 1-10.
  • Alcaide, E., et al. (2025). Development of a UHPLC-UV/Vis Method for Simultaneously Determining Six Beta-Lactam Antibiotics in Plasma. International Journal of Molecular Sciences, 26(12), 6789.
  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466-467, 547–555. Retrieved from [Link]

  • (2025). Analytical Techniques In Stability Testing. Separation Science.
  • Ugrakli, S., & Dogan, M. (2018). Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. Journal of Scientific and Medical Research, 3(1), 1016.
  • Sideraki, V., et al. (2001). A secondary drug resistance mutation of TEM-1 β-lactamase that suppresses misfolding and aggregation. Proceedings of the National Academy of Sciences, 98(1), 283–288. Retrieved from [Link]

  • Bonomo, R. A. (2017). β-Lactamases: A Focus on Current Challenges. Cold Spring Harbor Perspectives in Medicine, 7(1), a025239.
  • Yilmaz, M. (2025). The Problem of Antimicrobial Resistance through the Production of Beta-Lactamases. IntechOpen.
  • Singh, R., et al. (2022). β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. Frontiers in Microbiology, 13, 1025547.

Sources

Troubleshooting

Technical Support Center: Deprotection of N-Boc Protected Azetidinones

Welcome to the technical support center for the deprotection of N-(tert-butoxycarbonyl) azetidinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the compl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the deprotection of N-(tert-butoxycarbonyl) azetidinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of removing the Boc protecting group from the strained four-membered β-lactam ring. Here, we synthesize our in-house expertise with established literature to provide you with a comprehensive resource for troubleshooting common issues and answering frequently asked questions. Our goal is to empower you to make informed decisions in your experimental design, leading to successful and efficient deprotection outcomes.

Introduction to the Challenge

The N-Boc group is a widely used protecting group for the nitrogen atom of azetidinones due to its general stability and facile cleavage under acidic conditions.[1][2] However, the inherent ring strain of the azetidinone (β-lactam) core, a key feature for the biological activity of many antibiotics, also renders it susceptible to nucleophilic attack and potential ring-opening under harsh reaction conditions.[3][4] Therefore, the selection of an appropriate deprotection strategy is paramount to preserving the integrity of this critical structural motif. This guide will walk you through the most common deprotection methods, potential pitfalls, and strategies for success.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the deprotection of N-Boc azetidinones.

Q1: Is the azetidinone ring stable to standard acidic N-Boc deprotection conditions like Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)?

A1: Generally, yes. The azetidinone ring is remarkably resilient to standard TFA/DCM conditions. In many reported cases, N-Boc deprotected azetidinones are obtained in good to excellent yields with no evidence of ring-opening.[5] For instance, even in complex macrocyclic peptides containing an azetidine moiety, deprotection with a potent cocktail of 90:5:5 TFA/triisopropylsilane/DCM proceeded without compromising the four-membered ring.[5] However, the stability can be substrate-dependent. The presence of other functional groups on the azetidinone ring or in the molecule could potentially influence the outcome.

Q2: What are the primary concerns when choosing a deprotection strategy for a novel N-Boc azetidinone?

A2: The primary concerns are:

  • Ring Integrity: Preventing the cleavage of the β-lactam ring.

  • Chemoselectivity: Ensuring that other acid-labile protecting groups or functionalities within the molecule remain intact.[6]

  • Epimerization: For chiral azetidinones, particularly at the C3 and C4 positions, harsh conditions could potentially lead to loss of stereochemical integrity.

  • Side Reactions: The formation of byproducts due to the reactive tert-butyl cation generated during deprotection.

Q3: My N-Boc deprotection with TFA is sluggish or incomplete. What should I do?

A3: An incomplete reaction is a common issue. Here’s a troubleshooting workflow:

  • Increase Acid Concentration: Gradually increase the volume percentage of TFA in DCM. A common starting point is 20-50% TFA/DCM.[1] For more stubborn substrates, neat TFA can be employed.

  • Extend Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some substrates may require longer reaction times, from a few hours to overnight.[7]

  • Elevate Temperature: If the reaction is still slow at room temperature, gentle heating (e.g., to 40-50 °C) can be beneficial. However, exercise caution as this may also promote side reactions.[8]

  • Consider an Alternative Acid: A solution of 4M HCl in 1,4-dioxane is another powerful reagent for Boc deprotection and can sometimes be more effective than TFA.[9][10]

Q4: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?

A4: The primary culprit for side product formation is the highly reactive tert-butyl cation that is generated during the deprotection. This electrophilic species can alkylate electron-rich moieties in your molecule.

  • Mitigation Strategy: Use of Scavengers. The addition of a carbocation scavenger to the reaction mixture is highly effective. Common scavengers include:

    • Triisopropylsilane (TIS): Very effective at reducing the tert-butyl cation.

    • Water: Can act as a proton source and quench the carbocation.

    • Thioanisole: Particularly useful if your molecule contains sulfur-containing residues like methionine.[2]

A typical scavenger "cocktail" might be 95:2.5:2.5 TFA/Water/TIS.[1]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at specific problems you might encounter and offers structured solutions.

Issue 1: Suspected Azetidinone Ring-Opening

While less common with standard N-Boc deprotection, ring-opening is a valid concern, especially with highly functionalized or strained azetidinones.[3]

  • Symptoms:

    • Complex mixture of products observed by NMR or LC-MS.

    • Appearance of signals corresponding to a β-amino acid or its derivatives.

    • Significant loss of desired product mass.

  • Diagnostic Workflow:

Caption: Decision workflow for addressing suspected azetidinone ring-opening.

  • Solutions:

    • Milder Acidic Conditions: Instead of strong acids like TFA or HCl, consider using p-toluenesulfonic acid (p-TsOH) or aqueous phosphoric acid, which can be effective for some substrates.[11][12]

    • Lewis Acid Catalysis: Lewis acids such as aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂) can mediate Boc deprotection under milder conditions, potentially preserving the azetidinone ring.[13][14]

    • Neutral Deprotection Methods:

      • Thermal Deprotection: Heating the N-Boc azetidinone in a suitable solvent can effect deprotection without the need for acidic reagents.[15][16]

      • Water-Mediated Deprotection: Refluxing in water has been shown to be an effective and green method for N-Boc deprotection of various amines.[17]

Issue 2: Incomplete Deprotection of a Sterically Hindered Azetidinone
  • Symptoms:

    • Persistent presence of starting material in reaction monitoring.

    • Low yield of the desired deprotected product.

  • Troubleshooting Steps:

StepActionRationale
1 Increase Reagent Stoichiometry For sterically hindered substrates, a larger excess of acid may be required to drive the reaction to completion.
2 Elevate Reaction Temperature Increasing the temperature provides the necessary activation energy to overcome steric hindrance. Proceed with caution and monitor for side product formation.[8]
3 Switch to a Smaller Acidic Reagent While less common, the choice of acid can play a role. The counter-ion size could influence accessibility to the Boc group.
4 Microwave-Assisted Deprotection Microwave irradiation can significantly accelerate the deprotection of N-Boc amines, often at lower overall temperatures and shorter reaction times.[18]
Issue 3: Lack of Chemoselectivity with Other Acid-Labile Groups
  • Symptoms:

    • Cleavage of other protecting groups such as tert-butyl esters (t-Bu), trityl (Tr), or other acid-sensitive moieties.

  • Strategies for Enhancing Chemoselectivity:

start Chemoselectivity Issue Identified milder_acid Use Milder Acidic Conditions (e.g., Dilute TFA, p-TsOH) start->milder_acid lewis_acid Employ Lewis Acids (e.g., ZnBr2 for selective cleavage) start->lewis_acid non_acidic Switch to Non-Acidic Methods (Thermal, Water-mediated) start->non_acidic orthogonal Re-design with Orthogonal Protecting Groups milder_acid->orthogonal lewis_acid->orthogonal non_acidic->orthogonal

Caption: Strategies to improve chemoselectivity during N-Boc deprotection.

  • Solutions:

    • Fine-tuning Acidic Conditions: Use a lower concentration of TFA or switch to a milder acid. 4M HCl in dioxane has shown good selectivity for N-Boc deprotection in the presence of tert-butyl esters.[10][19]

    • Lewis Acids for Selective Deprotection: Certain Lewis acids exhibit high chemoselectivity. For example, ZnBr₂ has been reported to selectively cleave secondary N-Boc groups while leaving primary ones intact.

    • Orthogonal Protecting Group Strategy: If chemoselectivity remains a challenge, consider redesigning your synthetic route to incorporate orthogonal protecting groups (e.g., Fmoc for base-lability or Cbz for hydrogenolysis).[6][20][21]

Experimental Protocols

Below are detailed, step-by-step methodologies for key deprotection experiments.

Protocol 1: Standard N-Boc Deprotection with TFA in DCM

This is the most common and often first-to-try method.

  • Dissolution: Dissolve the N-Boc protected azetidinone (1.0 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution. A typical starting concentration is 20-50% (v/v) TFA in DCM.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporation with a solvent like toluene can help remove residual TFA.[7]

    • The resulting TFA salt can often be used directly in the next step after thorough drying. Alternatively, it can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Protocol 2: N-Boc Deprotection with HCl in 1,4-Dioxane

A strong alternative to TFA, often used for substrates with other acid-sensitive groups.

  • Dissolution: Suspend the N-Boc protected azetidinone (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.[22]

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Isolation: The deprotected azetidinone hydrochloride salt often precipitates from the solution. The solvent can be removed under reduced pressure, and the resulting solid can be washed with a non-polar solvent like diethyl ether and collected by filtration.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

A milder alternative for sensitive substrates.

  • Dissolution: Dissolve the N-Boc protected azetidinone (1.0 equiv.) in methanol.

  • Addition of Reagent: Add oxalyl chloride (3 equiv.) dropwise to the solution at room temperature.[7]

  • Reaction: Stir the reaction for 1-4 hours.

  • Monitoring: Monitor by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent in vacuo and proceed with standard purification techniques.

Conclusion

The successful deprotection of N-Boc azetidinones hinges on a careful consideration of the substrate's stability and the presence of other functional groups. While standard acidic conditions are often effective and do not typically compromise the integrity of the β-lactam ring, a thorough understanding of alternative, milder methods is crucial for troubleshooting and for use with sensitive substrates. By following the guidelines and protocols outlined in this technical support center, researchers can navigate the challenges of N-Boc deprotection and advance their synthetic endeavors with greater confidence and success.

References

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • BenchChem (2025).
  • BenchChem (2025).
  • Bose, D. S., & Lakshminarayana, V. (1999). Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc). Synthesis, 1999(01), 66-68.
  • Aouf, C., et al. (2012).
  • University of Bristol (n.d.).
  • Spicer, C. D., et al. (2017). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • BenchChem (2025). Troubleshooting incomplete Boc deprotection.
  • BenchChem (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Ye, G., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293.
  • ACS GCI Pharmaceutical Roundtable (n.d.). Lewis Acids. Reagent Guides.
  • White, A. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1564-1569.
  • Wessjohann, L. A., & Kaluđerović, G. N. (2002). 2 Protection of Functional Groups.
  • BenchChem (2025). comparative study of deprotection methods for N-Boc-hydrazones.
  • BenchChem (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Couty, F., et al. (2006). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. The Journal of Organic Chemistry, 71(26), 9604-9613.
  • Bartoli, G., et al. (2005). MgBr2 · OEt2: A Lewis Acid Catalyst for the O- and N-Boc Protection of Phenols and Amines. The Journal of Organic Chemistry, 70(1), 169-174.
  • Tinant, B., et al. (2014). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series.
  • Common Organic Chemistry (n.d.). Boc Deprotection - TFA.
  • Aouf, C., et al. (2012).
  • De Luca, L., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Singh, G. S., & D'hooghe, M. (2022).
  • Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Reddit (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
  • Foley, D. P., et al. (2024). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow.
  • Couty, F., et al. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. PubMed.
  • ResearchGate (n.d.).
  • Coldham, I., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 42-45.
  • Britton, J., et al. (2018).
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22553-22561.
  • Neliti (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • ResearchGate (n.d.). Boc deprotection conditions tested.
  • BenchChem (2025). A Head-to-Head Comparison of Boc Deprotection Protocols for the Modern Research Chemist.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • Liu, Z., et al. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. The Journal of Organic Chemistry, 79(23), 11792-11796.
  • Common Organic Chemistry (n.d.). Boc Deprotection - HCl.
  • Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • University of Arizona (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).

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Optimization

Technical Support Center: Troubleshooting Low Conversion in Horner-Wadsworth-Emmons Reactions

For Researchers, Scientists, and Drug Development Professionals The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the creation of carbon-carbon double bonds, prized for its reliabi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the creation of carbon-carbon double bonds, prized for its reliability and stereocontrol.[1][2] However, achieving high conversion can be challenging. This guide provides a structured approach to troubleshooting and optimizing your HWE reactions.

I. Initial Checks: The Foundation of a Successful Reaction

Before delving into complex troubleshooting, ensure the fundamentals are sound. Low conversion often stems from basic setup and reagent issues.

Question: My HWE reaction has failed or is showing very low conversion. What are the first things I should check?

Answer:

  • Reagent Purity and Integrity:

    • Aldehydes/Ketones: Aldehydes are susceptible to oxidation to carboxylic acids, which will not participate in the reaction. Use freshly distilled or purified aldehydes.

    • Phosphonate Reagents: Phosphonate esters can be hygroscopic. Ensure they are dry and pure.

    • Base: The strength and purity of the base are critical. Use freshly opened or properly stored bases. For example, sodium hydride (NaH) can lose its activity upon prolonged exposure to air.

  • Strict Anhydrous (Dry) Conditions:

    • The phosphonate carbanions generated in the HWE reaction are strong bases and will be quenched by water.

    • All glassware must be thoroughly dried (oven or flame-dried).

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can be further dried using standard techniques if necessary.

    • Maintain an inert atmosphere (nitrogen or argon) throughout the reaction setup and duration.

  • Correct Stoichiometry:

    • A slight excess of the phosphonate reagent (typically 1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the limiting aldehyde or ketone.

    • Ensure the correct amount of base is used to achieve complete deprotonation of the phosphonate.

II. In-Depth Troubleshooting: Key Reaction Parameters

If the initial checks do not resolve the low conversion, a more detailed analysis of the reaction parameters is necessary.

Issue 1: Ineffective Deprotonation of the Phosphonate

The formation of the phosphonate carbanion is the first and a critical step of the HWE reaction.[2] Incomplete deprotonation is a common cause of low conversion.

Question: How do I choose the right base for my HWE reaction?

Answer: The choice of base is dictated by the acidity (pKa) of the α-proton of your phosphonate ester.

  • Stabilized Phosphonates: These have an electron-withdrawing group (EWG) such as an ester or ketone, making the α-proton more acidic. Weaker bases like sodium hydride (NaH) or even potassium carbonate under specific conditions can be sufficient.[3]

  • Unstabilized Phosphonates: Lacking an EWG, these require stronger bases like n-butyllithium (n-BuLi) or potassium bis(trimethylsilyl)amide (KHMDS).[4]

Table 1: Common Bases for the HWE Reaction

BaseTypical SolventsComments
Sodium Hydride (NaH)THF, DMEA common and effective choice for stabilized phosphonates.[5]
Potassium tert-Butoxide (KOtBu)THFA strong, non-nucleophilic base suitable for many systems.
n-Butyllithium (n-BuLi)THF, HexanesA very strong base, often used for less acidic phosphonates.
KHMDS / 18-crown-6THFA strong, non-nucleophilic base system, often used in the Still-Gennari modification for Z-alkene synthesis.[2][4]
DBU / LiClAcetonitrile, THFThe Masamune-Roush conditions, which are milder and suitable for base-sensitive substrates.[6]

Troubleshooting Steps:

  • If using a stabilized phosphonate and a weak base with low conversion: Switch to a stronger base like NaH or KOtBu.

  • Ensure complete deprotonation: Allow sufficient time for the base to react with the phosphonate before adding the aldehyde or ketone. For NaH, this may take 30-60 minutes at room temperature.

Issue 2: Sluggish Reaction or Stalling

Even with the correct base, the reaction kinetics may be slow, leading to incomplete conversion in a reasonable timeframe.

Question: My reaction is very slow. How can I increase the reaction rate?

Answer:

  • Temperature: Increasing the reaction temperature often accelerates the reaction.[7] Many HWE reactions are started at a low temperature (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature. If the reaction is still sluggish, gentle heating may be beneficial. However, be aware that temperature can also affect the E/Z selectivity.[7]

  • Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used. THF is a good general-purpose solvent, while DMF can sometimes accelerate slow reactions.

  • Additives: For sterically hindered substrates, the addition of salts like lithium chloride (LiCl) can improve reaction rates.

Issue 3: Steric Hindrance

Significant steric bulk on either the phosphonate reagent or the carbonyl compound can impede the reaction.

Question: I am using a sterically hindered aldehyde/ketone, and the reaction is not proceeding. What can I do?

Answer: The HWE reaction is generally more effective with hindered ketones than the Wittig reaction, but very bulky substrates can still be challenging.

  • Switch to the Horner-Wadsworth-Emmons (HWE) reaction if you are using a Wittig reagent. The phosphonate carbanions in the HWE reaction are more nucleophilic and often more successful with hindered substrates.[8][9]

  • Increase Reaction Temperature and Time: More forcing conditions may be necessary to overcome the activation energy barrier.

  • Use a More Reactive Phosphonate: Phosphonates with smaller ester groups (e.g., dimethyl vs. diethyl) can be more reactive.

  • Consider a Different Synthetic Route: For extremely hindered systems, alternative olefination methods may be necessary.

Issue 4: Poor E/Z Selectivity

While not strictly a conversion issue, obtaining the desired stereoisomer is often a primary goal.

Question: How can I control the E/Z selectivity of my HWE reaction?

Answer: The stereochemical outcome of the HWE reaction is highly tunable.

  • For E-Alkenes (trans):

    • Standard phosphonate reagents like triethyl phosphonoacetate typically favor the formation of the thermodynamically more stable E-alkene.[1][4]

    • Using sodium or lithium-based bases generally promotes E-selectivity.

    • Higher reaction temperatures can also favor the E-isomer.

  • For Z-Alkenes (cis):

    • The Still-Gennari modification is a reliable method for obtaining Z-alkenes.[2][4][10] This involves using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in combination with a strong base system like KHMDS and 18-crown-6 at low temperatures.[2][4][11]

    • Ando-type reagents (diaryl phosphonates) can also be used for Z-selective olefinations.[12][13]

HWE_Troubleshooting cluster_0 Problem: Low Conversion cluster_1 Initial Checks cluster_2 In-Depth Troubleshooting cluster_3 Solutions Start Low Conversion Observed Reagents Verify Reagent Purity & Anhydrous Conditions Start->Reagents Stoichiometry Check Stoichiometry Reagents->Stoichiometry If reagents are good Base Is the base strong enough? Stoichiometry->Base If stoichiometry is correct Kinetics Is the reaction too slow? Base->Kinetics Yes StrongerBase Use a stronger base Base->StrongerBase No Sterics Is there significant steric hindrance? Kinetics->Sterics No TempSolvent Increase temperature or change solvent Kinetics->TempSolvent Yes ForcingCond Use more forcing conditions or a more reactive phosphonate Sterics->ForcingCond Yes Success High Conversion Achieved Sterics->Success No StrongerBase->Success TempSolvent->Success ForcingCond->Success

Caption: A workflow for diagnosing and solving low conversion in HWE reactions.

III. Experimental Protocols

General Protocol for a Standard E-Selective HWE Reaction[5]
  • Preparation: Under an inert atmosphere (argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, two-neck round-bottom flask.

  • Solvent Addition: Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

  • Phosphonate Addition: Slowly add the dialkyl phosphonate (1.0 equivalent) dissolved in a small amount of anhydrous THF.

  • Ylide Formation: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Carbonyl Addition: Cool the solution back to 0 °C and add the aldehyde or ketone (1.0 equivalent) dissolved in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). The water-soluble phosphate byproduct is removed during this aqueous extraction.[14][15]

Protocol for the Masamune-Roush Conditions (for base-sensitive substrates)[5]
  • Preparation: To a solution of the aldehyde (1.0 equivalent) and the phosphonate reagent (1.5 equivalents) in anhydrous acetonitrile, add anhydrous lithium chloride (1.6 equivalents).

  • Base Addition: Add 1,8-diazabicycloundec-7-ene (DBU) (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature and monitor by TLC or LC-MS.

IV. References

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (2022). Molecules, 27(20), 7019.

  • Horner–Wadsworth–Emmons reaction. (2023). In Wikipedia. Retrieved from [Link]

  • The Still–Gennari versus HWE olefination of aldehydes. (2022). ResearchGate. Retrieved from [Link]

  • Z- and E-selective Horner–Wadsworth–Emmons reactions. (2017). Phosphorus, Sulfur, and Silicon and the Related Elements, 192(5-6), 614-623.

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. (2015). Current Organic Chemistry, 19(8), 682-710.

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (2024). The Journal of Organic Chemistry, 89(21), 15217-15233.

  • Breakthrough in HWE reaction offers pathway for anti-cancer drug development. (2024). News-Medical.net. Retrieved from [Link]

  • Temperature Effects on Stereocontrol in the Horner-Wadsworth-Emmons Condensation of Alpha-Phosphono Lactones. (2007). The Journal of Organic Chemistry, 72(16), 6263-6265.

  • A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. (2000). The Journal of Organic Chemistry, 65(23), 7612-7619.

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. (2008). Arkivoc, 2008(16), 94-103.

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (2012). Current Organic Chemistry, 16(19), 2206-2230.

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (2022). MDPI. Retrieved from [Link]

  • A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates. (2021). ResearchGate. Retrieved from [Link]

  • Horner-Wadsworth-Emmons reaction. (2020, March 28). YouTube. Retrieved from [Link]

  • Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. (2005). Green Chemistry, 7(10), 703-705.

  • OC II (FS 2019) – Problem Set Bode Research Group. (n.d.). Retrieved from [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (2024). ACS Publications. Retrieved from [Link]

  • (PDF) Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species. (2016). ResearchGate. Retrieved from [Link]

  • Failure of a Horner Wadsworth Emmons reaction with nitrofuraldehyde : r/Chempros. (2023, January 26). Reddit. Retrieved from [Link]

  • Studies On Reductive Horner-Wadsworth-Emmons Olefination Using Mixed Silyl Acetals. (2017). MavMatrix. Retrieved from [Link]

Sources

Troubleshooting

Preventing degradation of (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate during workup

Technical Support Center: (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate Welcome to the technical support guide for (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate. This document is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate

Welcome to the technical support guide for (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate. This document is designed for researchers, chemists, and drug development professionals who are handling this valuable but sensitive synthetic intermediate. The unique structure, featuring a strained β-lactam ring, a primary amine, and an ester group, makes it susceptible to degradation if not handled with care during reaction workup and purification. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate during workup?

The most significant degradation pathway is the hydrolysis of the four-membered β-lactam ring.[1] This ring is highly strained, making the amide bond within it much more susceptible to nucleophilic attack than a typical acyclic amide. This reaction involves the cleavage of the β-lactam ring and is often accelerated under both acidic and alkaline conditions.[1] The high reactivity of this strained ring is fundamental to the bioactivity of many β-lactam antibiotics, which act by acylating bacterial enzymes.[2]

Q2: What is the ideal pH range to maintain during an aqueous workup?

To minimize hydrolysis, it is critical to maintain a pH as close to neutral as possible, ideally within the pH 6.0-7.5 range. Both strong acids and strong bases will catalyze the rapid opening of the azetidinone ring.[1] If your reaction leaves residual acid or base, it must be neutralized carefully using mild reagents. For instance, use a cold, saturated solution of sodium bicarbonate to neutralize excess acid rather than stronger bases like sodium hydroxide.

Q3: Can I concentrate my product solution by heating it on a rotary evaporator?

It is strongly advised to avoid heating solutions of this compound. The rate of hydrolysis and other degradation reactions is highly dependent on temperature.[3] All concentration steps should be performed at reduced pressure and low temperature (ideally below 30°C). If you must remove a high-boiling point solvent, consider alternative methods like lyophilization (freeze-drying) if the solvent system is appropriate, or high-vacuum distillation at ambient temperature.

Q4: Which solvents are safest for extraction and chromatography?

Aprotic solvents are generally preferred. For extractions, common choices include ethyl acetate, dichloromethane (DCM), and chloroform. When performing chromatography, use solvent systems that are neutral and free of strong acid or base modifiers. While β-lactams can be dissolved in water or other protic solvents, their stability in these solvents is limited over time.[3] If using alcoholic solvents like methanol for chromatography, the fractions should be concentrated immediately after collection at low temperatures.

Troubleshooting Guide: Common Workup Issues

Q5: My post-workup NMR shows loss of the characteristic β-lactam proton signals and my mass spectrum shows a mass increase of +18 amu. What happened?

This is a classic sign of β-lactam ring hydrolysis. The addition of a water molecule (18.01 g/mol ) across the amide bond results in a ring-opened product, which is a β-amino acid derivative. This eliminates the constrained four-membered ring structure, leading to significant shifts in the NMR spectrum, particularly for the protons on the former ring.

To prevent this, rigorously control the pH and temperature during your workup. Ensure all aqueous washes are brief, cold, and buffered near neutrality. Immediately after the aqueous wash, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentration.

Diagram: Primary Degradation Pathway via Hydrolysis

G cluster_main Hydrolysis of (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate Reactant @@0 Conditions H₂O (Acid or Base Catalyzed) Intermediate Tetrahedral Intermediate Product Ring-Opened Product (β-Amino Acid Derivative) Intermediate->Product Ring Opening Conditions->Intermediate Nucleophilic Attack

Caption: Hydrolysis of the β-lactam ring proceeds via nucleophilic attack by water.

Q6: My yield is consistently low after aqueous extraction, but my TLC of the crude reaction mixture looks good. Where is my product going?

The presence of both a primary amine and an ester group makes (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate quite polar. It likely has significant solubility in the aqueous phase, especially if the aqueous layer is slightly acidic (forming the protonated and highly water-soluble ammonium salt).

Troubleshooting Steps:

  • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This reduces the polarity of the aqueous phase and decreases the solubility of your organic product, driving it into the organic layer.

  • Increase Number of Extractions: Instead of one large volume extraction, perform multiple extractions (e.g., 3-5 times) with smaller volumes of organic solvent.

  • Check pH of Aqueous Layer: Ensure the aqueous layer is not acidic. If it is, carefully adjust to pH ~7.0-7.5 with a cold, dilute solution of sodium bicarbonate before extracting.

  • Use a More Polar Solvent: If you are using a non-polar solvent like hexanes, switch to a more polar extraction solvent like ethyl acetate or DCM.

Q7: How can I safely remove acidic or basic catalysts/reagents from my reaction without causing degradation?

The key is to use mild, buffered solutions and avoid temperature increases.

Diagram: Workup Decision Workflow

G start End of Reaction check_catalyst Is the reaction mixture acidic or basic? start->check_catalyst acidic check_catalyst->acidic Acidic basic check_catalyst->basic Basic quench_acid Quench SLOWLY with cold (0°C) saturated NaHCO₃ solution until pH 7 quench_base Wash with cold (0°C) dilute citric acid or NH₄Cl solution until pH 7 extract Extract with cold Ethyl Acetate or DCM (3x) quench_acid->extract quench_base->extract wash_brine Wash organic layer with cold Brine extract->wash_brine dry Dry over Na₂SO₄, filter wash_brine->dry concentrate Concentrate in vacuo (T < 30°C) dry->concentrate end Purify Immediately concentrate->end

Caption: Decision workflow for neutralizing and extracting the target compound.

Recommended Protocols & Methods

Protocol 1: General Mild Aqueous Workup

This protocol is designed to neutralize a reaction mixture and extract the product while minimizing degradation.

Materials:

  • Ice bath

  • Saturated sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0-5°C

  • Saturated sodium chloride (Brine) solution, pre-chilled to 0-5°C

  • Ethyl Acetate (EtOAc), pre-chilled to 0-5°C

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cool the reaction vessel in an ice bath to 0-5°C.

  • Slowly, with vigorous stirring, add the cold saturated NaHCO₃ solution dropwise until the pH of the aqueous phase is between 7.0 and 7.5 (check with pH paper). Be cautious of gas evolution.

  • Transfer the mixture to a separatory funnel. Add the cold brine solution (approx. 20% of the total aqueous volume).

  • Extract the mixture three times with cold EtOAc. Combine the organic layers.

  • Dry the combined organic layers over anhydrous Na₂SO₄ for 15-20 minutes.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure, ensuring the bath temperature does not exceed 30°C.

  • The resulting crude product should be used immediately or stored under an inert atmosphere at -20°C.

Protocol 2: Monitoring Stability by HPLC

Regularly analyzing your sample during workup can provide crucial information about its stability. HPLC is the preferred method for this.[1][4]

Typical HPLC Conditions:

Parameter Recommendation
Column C18 reversed-phase, 150-250mm × 4.6mm, 5µm particle size.[1]
Mobile Phase A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.
Gradient Start with a high aqueous percentage (e.g., 95% A) and ramp to a higher organic percentage.
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm (for the amide chromophore).[1]

| Column Temp. | Ambient or slightly controlled (e.g., 25°C). |

Procedure:

  • Prepare a standard solution of your purified (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate at a known concentration (e.g., 1 mg/mL) in acetonitrile.

  • At each key step of your workup (e.g., after quenching, after extraction, after concentration), take a small aliquot of the organic phase.

  • Dilute the aliquot to approximately the same concentration as your standard.

  • Inject and run the HPLC method. Compare the peak area of your target compound and look for the appearance of new peaks, which may indicate degradation products. The primary hydrolyzed product will be significantly more polar and will elute earlier than the parent compound.

References

  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical - RJWave.org. (n.d.).
  • Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. (n.d.).
  • Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC. (n.d.).
  • Therapeutic Drug Monitoring of Beta-Lactam Antibiotics | Encyclopedia MDPI. (2023, June 19).
  • Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31).
  • β-Lactamases: A Focus on Current Challenges - PMC. (n.d.).
  • Novel Penicillin-Type Analogues Bearing a Variable Substituted 2-Azetidinone Ring at Position 6: Synthesis and Biological Evaluation - MDPI. (2015, December 10).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of β-Lactam Synthesis Routes: Chemical vs. Biocatalytic Pathways

The β-lactam ring remains one of the most privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for penicillins, cephalosporins, and carbapenems. As the demand for novel antibiotics and sustainab...

Author: BenchChem Technical Support Team. Date: March 2026

The β-lactam ring remains one of the most privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for penicillins, cephalosporins, and carbapenems. As the demand for novel antibiotics and sustainable manufacturing practices intensifies, the methodologies used to construct and functionalize the azetidin-2-one ring have evolved significantly.

This guide provides an objective, data-driven comparison of three distinct β-lactam synthesis routes: the Staudinger Synthesis , the Kinugasa Reaction , and Biocatalytic Acyl Transfer . By analyzing the mechanistic causality, experimental protocols, and performance metrics of each pathway, this guide equips drug development professionals with the insights needed to select the optimal synthetic strategy.

The Staudinger Synthesis (Chemical [2+2] Cycloaddition)

First reported over a century ago, the Staudinger synthesis remains the most robust chemical method for constructing the β-lactam core. It involves a formal [2+2] cycloaddition between an imine and an in situ generated ketene.

Mechanism & Causality

The reaction is initiated by the nucleophilic attack of the imine nitrogen on the sp-hybridized carbon of the ketene, forming a zwitterionic intermediate[1]. The subsequent ring closure is a four-electron conrotatory electrocyclization. The stereochemical outcome (cis vs. trans) is heavily dictated by torquoelectronic effects during this cyclization step[1]. To achieve asymmetric synthesis, modern protocols utilize planar-chiral nucleophilic catalysts (such as 4-(pyrrolidino)pyridine or PPY derivatives). These catalysts activate the ketene by forming a chiral zwitterionic enolate, which strictly controls the facial approach of the imine, resulting in exceptional enantiomeric excess (ee)[2].

Staudinger_Pathway A Ketene Generation (Acid Chloride + Base) C Zwitterionic Intermediate (Nucleophilic Attack) A->C B Imine Activation (Chiral PPY Catalyst) B->C D Conrotatory Electrocyclization (Stereo-determining Step) C->D Torquoelectronic Control E Enantioenriched β-Lactam D->E

Fig 1. Mechanistic pathway of the asymmetric Staudinger [2+2] cycloaddition.

Experimental Protocol: Asymmetric Staudinger Synthesis
  • Step 1: Dissolve the target imine and the planar-chiral PPY catalyst (10 mol%) in anhydrous toluene under a nitrogen atmosphere at -78 °C.

    • Causality: Operating at cryogenic temperatures suppresses the uncatalyzed, racemic background reaction, ensuring the chiral catalyst dictates stereochemistry[2].

  • Step 2: Add proton sponge (1.2 eq), followed by the slow, dropwise addition of the acid chloride.

    • Causality: Proton sponge is highly basic but sterically hindered (non-nucleophilic). It successfully deprotonates the acid chloride to form the ketene without competing with the PPY catalyst for nucleophilic attack[2].

  • Step 3: Allow the reaction to stir for 12 hours while maintaining the low temperature.

  • Step 4: Quench the reaction with methanol, filter through a silica plug to remove the proton sponge salts, and purify the enantioenriched β-lactam via flash column chromatography.

The Kinugasa Reaction (Alkyne-Nitrone Cycloaddition)

The Kinugasa reaction offers a highly convergent approach by coupling terminal alkynes with nitrones in the presence of a copper catalyst to yield β-lactams[3].

Mechanism & Causality

Density Functional Theory (DFT) studies have elucidated that the most energetically favorable pathway involves a dicopper-acetylide intermediate[4]. The reaction proceeds via a stepwise cycloaddition between this dicopper-acetylide and the nitrone, generating a metalated isoxazoline intermediate. Subsequent protonation triggers ring-opening to a ketene intermediate, which rapidly undergoes intramolecular cyclization to form the azetidin-2-one ring[4]. The use of chiral ligands (e.g., bis(azaferrocene)) bound to the copper centers allows for high degrees of asymmetric induction.

Kinugasa_Pathway A Terminal Alkyne C Dicopper-Acetylide Intermediate A->C B Cu(I) + Chiral Ligand B->C E Metalated Isoxazoline C->E Stepwise Cycloaddition D Nitrone Addition D->E F Ketene Intermediate (Ring Opening) E->F Protonation G β-Lactam Product F->G Cyclization

Fig 2. Stepwise mechanism of the Cu-catalyzed Kinugasa reaction.

Experimental Protocol: Catalytic Asymmetric Kinugasa Reaction
  • Step 1: Pre-complex Cu(MeCN)₄PF₆ (10 mol%) and a chiral bis(azaferrocene) ligand (11 mol%) in anhydrous acetonitrile for 30 minutes.

    • Causality: Pre-complexation is critical to ensure the complete formation of the active chiral dicopper species before any substrates are introduced, preventing racemic background coupling[4].

  • Step 2: Cool the mixture to 0 °C and add dicyclohexylmethylamine (1.2 eq), followed by the terminal alkyne and nitrone.

    • Causality: The specific amine base is selected to efficiently deprotonate the terminal alkyne, driving the formation of the critical dicopper-acetylide intermediate that lowers the activation barrier for the subsequent cycloaddition[4].

  • Step 3: Stir the mixture at room temperature until TLC indicates complete consumption of the nitrone.

  • Step 4: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and isolate the β-lactam via chiral HPLC.

Biocatalytic Acyl Transfer (Enzymatic Synthesis)

Driven by the need to eliminate toxic organic solvents and reduce waste, the pharmaceutical industry has heavily transitioned toward the biocatalytic synthesis of semisynthetic β-lactam antibiotics (e.g., cephalexin, cefazolin)[5].

Mechanism & Causality

Unlike traditional chemical syntheses that require extensive protection/deprotection steps, enzymatic synthesis utilizes enzymes like Penicillin G Acylase (PGA) or cephalosporin-acid synthetase[6]. To achieve high yields, the process relies on kinetically controlled acyl transfer rather than thermodynamic equilibrium. By using an activated acyl donor (such as D-phenylglycine methyl ester), the enzyme rapidly forms an acyl-enzyme intermediate that reacts with the β-lactam nucleus (e.g., 7-ADCA) much faster than it undergoes undesired hydrolysis[7].

Biocatalytic_Workflow A 7-ADCA + D-PGME (Supersaturated Aqueous) C Kinetically Controlled Acyl Transfer A->C B Immobilized PGA Enzyme B->C D Hydrolysis (Undesired Side Reaction) C->D Excess Water / Low pH E Cephalexin Precipitation (>99% Conversion) C->E Stepwise pH Gradient

Fig 3. Biocatalytic acyl transfer workflow for semisynthetic β-lactams.

Experimental Protocol: Biocatalytic Synthesis of Cephalexin
  • Step 1: Prepare a supersaturated aqueous suspension of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) and D-phenylglycine methyl ester (D-PGME).

    • Causality: Utilizing a supersaturated system minimizes the effective water concentration, which actively suppresses the competing thermodynamic hydrolysis of the activated ester and drives productivity[8].

  • Step 2: Introduce immobilized Penicillin G Acylase (PGA) to initiate the reaction.

  • Step 3: Maintain the reaction at pH 7.0 using an automated titrator. Apply a stepwise pH gradient if intermediate precipitation occurs.

    • Causality: PGA activity is optimal at pH 7.0. The stepwise pH gradient ensures that the precursor substrates remain soluble while allowing the final cephalexin product to selectively precipitate, constantly pulling the reaction equilibrium forward to achieve >99% conversion[6].

  • Step 4: Filter the mixture to recover the immobilized enzyme for reuse, then adjust the filtrate to the isoelectric point of cephalexin to induce final crystallization.

Comparative Data Analysis

The following table synthesizes the quantitative performance metrics of the three methodologies, providing a clear framework for route selection based on project requirements.

ParameterStaudinger SynthesisKinugasa ReactionBiocatalytic Acyl Transfer
Primary Mechanism [2+2] Ketene-Imine CycloadditionAlkyne-Nitrone CycloadditionKinetically Controlled Acyl Transfer
Typical Yield 60–95%50–85%>95%
Enantiomeric Excess (ee) >95% (with chiral nucleophiles)80–95% (with chiral Cu-ligands)>99% (Stereospecific by nature)
E-factor (Waste Generation) High (Organic solvents, stoichiometric salts)Medium (Metal catalysts, organic solvents)Low (Aqueous media, renewable enzymes)
Substrate Scope Extremely Broad (Highly versatile)Broad (Limited by nitrone stability)Narrow (Requires specific enzyme variants)
Scalability Good (Bench to pilot scale)Moderate (Ligand cost limitations)Excellent (Current industrial standard)
Strategic Recommendations
  • For Early-Stage Discovery & Library Generation: The Staudinger Synthesis is unmatched due to its incredibly broad substrate scope and predictable stereochemical outcomes, making it ideal for synthesizing diverse monobactam analogs.

  • For Complex Scaffold Construction: The Kinugasa Reaction provides a highly convergent route when starting from readily available terminal alkynes, particularly useful for synthesizing heavily substituted, non-traditional β-lactam architectures.

  • For Process Chemistry & Manufacturing: Biocatalytic Acyl Transfer is the definitive choice. Its near-perfect stereospecificity, elimination of organic solvents, and high atom economy make it the only viable option for metric-ton scale production of semisynthetic antibiotics.

References

  • Towards biocatalytic synthesis of beta-lactam antibiotics | Request PDF - ResearchGate. Source: researchgate.net.
  • ChemInform Abstract: Towards Biocatalytic Synthesis of β-Lactam Antibiotics | Request PDF. Source: researchgate.net.
  • Enzymatic synthesis of beta-lactam antibiotics. Analytical review - ResearchGate. Source: researchgate.net.
  • Harnessing biocatalysis as a green tool in antibiotic synthesis and discovery - PMC. Source: nih.gov.
  • Novel and Recent Synthesis and Applications of β-Lactams - PMC. Source: nih.gov.
  • Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile | Journal of the American Chemical Society. Source: acs.org.
  • Theoretical Study of Mechanism and Stereoselectivity of Catalytic Kinugasa Reaction | The Journal of Organic Chemistry. Source: acs.org.
  • ChemInform Abstract: The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. Source: researchgate.net.

Sources

Comparative

Validation of (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate purity by chiral HPLC

Title: Comparative Guide to the Validation of (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate Purity by Chiral HPLC Executive Summary The enantiomeric purity of chiral β -lactam intermediates is a critical quality attri...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to the Validation of (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate Purity by Chiral HPLC

Executive Summary

The enantiomeric purity of chiral β -lactam intermediates is a critical quality attribute in the synthesis of advanced antibiotics such as monobactams and carbapenems. Specifically, (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate requires rigorous analytical control, as the presence of the (S)-enantiomer can drastically alter the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, objective comparison of Chiral Stationary Phases (CSPs) for the enantioseparation of this specific β -lactam intermediate. Furthermore, it outlines a self-validating analytical protocol aligned with the latest ICH Q2(R2) guidelines, ensuring that researchers and drug development professionals can deploy robust, lifecycle-managed methods[1][2].

Analyte Profiling & The Causality of Chiral Recognition

(R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate is characterized by a highly strained azetidin-2-one ring, an ester linkage, and a primary amine[3]. This structural triad presents unique chromatographic challenges:

  • Primary Amine: Highly basic, prone to severe peak tailing due to secondary ionic interactions with residual acidic silanols on the silica support of the column.

  • β -Lactam Carbonyl: Acts as a strong hydrogen-bond acceptor, critical for transient diastereomeric complex formation with the CSP[4].

  • Steric Bulk: The spatial arrangement around the chiral center dictates how deeply the enantiomer can penetrate the chiral grooves of the stationary phase.

To achieve baseline separation, the analytical method must balance these forces. The causality of chiral recognition relies on a three-point interaction model (hydrogen bonding, dipole-dipole interactions, and steric inclusion) between the analyte and the polysaccharide backbone of the CSP.

ChiralRecognition Analyte (R)-Methyl 2-(3-amino- 2-oxoazetidin-1-yl)acetate H_Bond Hydrogen Bonding (Primary Amine & C=O) Analyte->H_Bond Dipole Dipole-Dipole Interactions Analyte->Dipole Steric Steric Inclusion (Azetidin-2-one ring) Analyte->Steric CSP Immobilized Polysaccharide CSP (e.g., CHIRALPAK IC) H_Bond->CSP Dipole->CSP Steric->CSP

Logical relationship of chiral recognition mechanisms between the beta-lactam analyte and CSP.

Comparative Evaluation: Selecting the Optimal CSP

Historically, coated polysaccharide columns (e.g., CHIRALPAK AD-H or CHIRALCEL OD-H) were the default choice for chiral separations. However, they restrict the use of strong solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), which dissolve the coated polymer.

For highly polar β -lactams, standard Hexane/Isopropanol mobile phases often fail to fully solvate the analyte, leading to poor mass transfer and broad peaks. Immobilized CSPs (e.g., CHIRALPAK IA, IB, IC) solve this by covalently bonding the polysaccharide to the silica, allowing the use of DCM.

The Causality of Mobile Phase Additives: Regardless of the column chosen, the addition of 0.1% Diethylamine (DEA) is mandatory. DEA acts as a competitive masking agent. Because it is a small, highly basic molecule, it preferentially binds to the residual silanols on the column, preventing the primary amine of the β -lactam from interacting. This eliminates peak tailing and sharpens the resolution[5].

Table 1: Comparative Performance of CSPs for Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate

Experimental Conditions: Flow rate 1.0 mL/min, Temperature 25°C, UV Detection at 215 nm.

CSP TypeColumn ModelOptimized Mobile PhaseRet. Time (R)Ret. Time (S)Resolution (Rs)Tailing Factor
Coated Amylose CHIRALPAK AD-HHexane/IPA/DEA (80:20:0.1)8.4 min10.2 min1.81.4
Immobilized Amylose CHIRALPAK IAHexane/IPA/DEA (80:20:0.1)7.9 min11.5 min3.21.1
Coated Cellulose CHIRALCEL OD-HHexane/IPA/DEA (80:20:0.1)9.5 min10.5 min1.21.6
Immobilized Cellulose CHIRALPAK ICHexane/DCM/DEA (70:30:0.1)6.2 min9.8 min4.1 1.0

ICH Q2(R2) Compliant Validation Strategy

The revised ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation, integrating risk-based assessments and multivariate considerations[2]. For a chiral impurity assay where the (S)-enantiomer is quantified against the major (R)-enantiomer, the validation must rigorously prove Specificity, Sensitivity (LOD/LOQ), Linearity, and Precision[1].

ValidationWorkflow Start Define Analytical Target Profile Enantiomeric Purity of (R)-Isomer Screening CSP & Mobile Phase Screening (Evaluate Coated vs Immobilized) Start->Screening Select Candidates Optimization Method Optimization (Adjust Modifiers e.g., DEA) Screening->Optimization Identify Best Rs Validation ICH Q2(R2) Validation (Specificity, Linearity, Precision) Optimization->Validation Lock Parameters Routine Routine QC & Batch Release (Self-Validating SST) Validation->Routine Method Transfer

ICH Q2(R2) compliant workflow for chiral HPLC method development and validation.

Table 2: ICH Q2(R2) Validation Results Summary (Using CHIRALPAK IC)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Rs > 1.5 between enantiomersRs = 4.1Pass
Linearity R² ≥ 0.999 (0.05% to 150% of spec)R² = 0.9998Pass
Precision (%RSD) ≤ 2.0% for 6 consecutive replicates0.65%Pass
Sensitivity Signal-to-Noise ≥ 3 (LOD), ≥ 10 (LOQ)LOD = 0.01%, LOQ = 0.03%Pass
Accuracy Recovery between 95.0% – 105.0%99.2% – 101.4%Pass

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless the built-in System Suitability Test (SST) meets strict, predefined criteria, thereby verifying the integrity of the entire chromatographic environment before data acquisition.

Protocol 1: Mobile Phase Preparation

Causality Note: Proper order of addition prevents localized precipitation and ensures uniform modifier distribution.

  • Measure 700 mL of HPLC-grade Hexane and transfer to a 1L solvent bottle.

  • Measure 300 mL of HPLC-grade Dichloromethane (DCM) and add to the Hexane.

  • Add exactly 1.0 mL of Diethylamine (DEA) to the mixture.

  • Cap the bottle and sonicate for 10 minutes to degas and ensure complete homogenization.

Protocol 2: Sample & System Suitability Preparation
  • System Suitability Test (SST) Solution (Self-Validating Control): Accurately weigh 10 mg of racemic Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate reference standard. Dissolve in 10 mL of Mobile Phase (1.0 mg/mL).

  • Test Sample Solution: Accurately weigh 10 mg of the (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate batch sample. Dissolve in 10 mL of Mobile Phase (1.0 mg/mL).

  • Filter all solutions through a 0.22 µm PTFE syringe filter into HPLC vials. (Do not use Nylon filters, as DCM will degrade them).

Protocol 3: Chromatographic Execution & Self-Validation Check
  • Equilibration: Install the CHIRALPAK IC column (4.6 x 250 mm, 5 µm). Purge the system with the mobile phase at 1.0 mL/min for at least 30 minutes until the baseline at 215 nm is stable.

  • SST Injection (The Validation Gate): Inject 10 µL of the SST Solution.

    • Self-Validation Criteria: The sequence is only valid if the resolution (Rs) between the (R) and (S) peaks is ≥ 2.0 , and the tailing factor for both peaks is ≤ 1.5 . If these criteria fail, the system is not equilibrated, or the mobile phase was prepared incorrectly. Do not proceed.

  • Sample Analysis: Once SST passes, inject 10 µL of the Test Sample Solution in triplicate.

  • Data Processing: Calculate the area percent of the minor (S)-enantiomer relative to the total peak area of both enantiomers to determine chiral purity.

References

  • Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides National Institutes of Health (NIH) / PMC URL:[Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases ResearchGate URL:[Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) URL:[Link]

  • Q2(R2) Validation of Analytical Procedures U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Validation

Comparison of (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate with other peptide synthons

Conformationally Constrained Peptidomimetics: A Comparative Guide to (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate and Alternative Synthons Executive Summary & Mechanistic Rationale In the development of peptide-based...

Author: BenchChem Technical Support Team. Date: March 2026

Conformationally Constrained Peptidomimetics: A Comparative Guide to (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate and Alternative Synthons

Executive Summary & Mechanistic Rationale

In the development of peptide-based therapeutics, native peptides often suffer from poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and high conformational entropy, which reduces receptor binding affinity[1]. To overcome these limitations, medicinal chemists employ conformationally constrained synthons.

(R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate (CAS: 737731-48-5) is a highly specialized, monocyclic β-lactam building block that functions as a dipeptide surrogate[2]. The azetidin-2-one (β-lactam) core rigorously restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone[3]. By locking the peptide into a pre-organized bioactive conformation (often mimicking a β -turn or a D-Ala-D-Ala transition state), this synthon drastically reduces the entropic penalty upon receptor binding and sterically shields adjacent peptide bonds from enzymatic cleavage[4].

Comparative Analysis of Peptide Synthons

When selecting a conformational constraint, the choice of ring size and substitution pattern dictates the exact geometry of the resulting peptidomimetic[5]. Below is an objective comparison of the β-lactam synthon against other widely used alternatives.

Table 1: Quantitative and Qualitative Comparison of Peptide Synthons

Synthon / SurrogateRing SizeConformational ConstraintProteolytic StabilitySynthetic AccessibilityPrimary Application
(R)-3-amino-2-oxoazetidine (β-Lactam) 4-memberedExtreme restriction of ϕ and ψ angles; induces tight β -turns.Very High (Steric shielding + unnatural backbone)Moderate (Requires careful handling to prevent ring-opening)Enzyme inhibitors (e.g., PBPs, proteases), rigid receptor antagonists.
Freidinger Lactams (γ-Lactam) 5-memberedModerate-to-high restriction; stabilizes Type II/II' β -turns.HighHigh (Readily synthesized from Met/Glu derivatives)GPCR ligands, general peptidomimetics.
L-Proline 5-memberedRestricts ϕ angle (~ -65°); lacks ψ constraint.Moderate (Specific to prolyl endopeptidases)Very High (Commercially abundant)Natural turn induction, polyproline helices.
Linear Dipeptide (e.g., D-Ala-Gly) NoneHighly flexible; high conformational entropy.Low (Highly susceptible to exopeptidases/endopeptidases)Very High (Standard SPPS)Baseline sequences, flexible linkers.

Experimental Workflows: Synthon Preparation and SPPS Integration

To utilize (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate in standard Solid-Phase Peptide Synthesis (SPPS), it must first be converted into an orthogonally protected free acid. The strained nature of the 4-membered β-lactam ring requires highly controlled conditions to prevent premature ring-opening[6].

Protocol A: Pre-SPPS Activation (Self-Validating System)

Causality: The methyl ester must be hydrolyzed to allow C-terminal coupling, and the free amine must be Fmoc-protected to prevent polymerization. Strong bases will irreversibly open the β-lactam ring; therefore, mild, temperature-controlled saponification is mandatory.

  • Fmoc Protection: Dissolve the synthon in a 1:1 mixture of 10% aqueous NaHCO3​ and dioxane. Add 1.1 equivalents of Fmoc-OSu at 0°C. Stir for 4 hours at room temperature.

  • Saponification: Cool the reaction mixture to 0°C. Add 1.05 equivalents of LiOH⋅H2​O dropwise. Critical Step: Monitor strictly by TLC/LC-MS. The reaction must be quenched with 1M HCl (to pH 3) immediately upon consumption of the starting material to prevent base-catalyzed hydrolysis of the azetidin-2-one ring[3].

  • Extraction: Extract the resulting Fmoc-(R)-3-amino-2-oxoazetidine-1-acetic acid with ethyl acetate, dry over Na2​SO4​ , and concentrate under vacuum.

Protocol B: SPPS Integration

Causality: Due to the steric hindrance of the β-lactam core, highly efficient coupling reagents (e.g., HATU) are required to drive the amidation to completion.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF and DCM.

  • Coupling: Pre-activate 3.0 eq of the Fmoc-protected β-lactam synthon with 2.9 eq HATU and 6.0 eq DIPEA in DMF for 2 minutes. Add to the resin and agitate for 2 hours.

  • Validation: Perform a Kaiser test. If positive (indicating incomplete coupling due to steric clash), perform a second coupling cycle using DIC/OxymaPure.

  • Cleavage: Cleave the final peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2​O ) for 2 hours.

SPPS_Workflow Prep Pre-SPPS: Fmoc Protection & Mild Saponification (Preserves β-Lactam Ring) Start Resin Preparation (Swelling in DMF) Prep->Start Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Synthon Coupling (HATU / DIPEA / DMF) Overcomes Steric Hindrance Deprotect->Couple Validate Kaiser Test (Double Couple if Positive) Couple->Validate Cleave TFA Cleavage & Global Deprotection Validate->Cleave

Workflow for integrating β-lactam synthons into solid-phase peptide synthesis.

Mechanistic Insights: Conformational Locking and Receptor Binding

The incorporation of a 3-amino-2-oxoazetidine surrogate fundamentally alters the thermodynamic profile of the peptide-receptor interaction. Unconstrained linear peptides exist in a dynamic equilibrium of multiple conformations in solution. Upon binding to a target receptor, the peptide must adopt a single bioactive conformation, resulting in a massive loss of conformational entropy ( ΔS<0 )[1].

By embedding the (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate motif, the peptide is covalently "locked" into a specific geometry. If this geometry matches the receptor's binding pocket, the entropic penalty of binding is effectively bypassed, leading to a logarithmic increase in binding affinity ( Kd​ ). Furthermore, the bulky, unnatural β-lactam core prevents proteolytic enzymes from accessing the scissile amide bonds, drastically increasing the plasma half-life of the therapeutic candidate[7].

Conformational_Lock Unconstrained Unconstrained Linear Peptide (High Conformational Entropy) Receptor Target Receptor (High Affinity Binding) Unconstrained->Receptor Weak Binding (High Entropic Penalty) Protease Proteolytic Enzymes (Degradation Pathway) Unconstrained->Protease Rapid Cleavage Synthon β-Lactam Synthon (Azetidin-2-one Core) Constrained Constrained Peptidomimetic (Pre-organized Geometry) Synthon->Constrained SPPS Integration Constrained->Receptor Strong Binding (Bypasses Entropic Penalty) Constrained->Protease Steric Shielding (High Metabolic Stability)

Thermodynamic and metabolic advantages of β-lactam constrained peptidomimetics.

References

  • Mishra, A., et al. (2023). Inhibition of β-lactamase function by de novo designed peptide. PLOS One. Available at:[Link]

  • Decicco, C. P., et al. (2010). Design, Synthesis and Evaluation of β-lactam Antigenic Peptide Hybrids; Unusual Opening of the β-lactam Ring in Acidic Media. PubMed Central. Available at:[Link]

  • Skiles, J. W., et al. (2015). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. PubMed Central. Available at:[Link]

  • Ojima, I., et al. (2010). Advances in the chemistry of β-lactam and its medicinal applications. PubMed Central. Available at:[Link]

  • Dong, M., et al. (2009). Lactam Constraints Provide Insights into the Receptor-Bound Conformation of Secretin and Stabilize a Receptor Antagonist. PubMed Central. Available at:[Link]

  • Kong, K. F., et al. (2010). Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria. Frontiers in Microbiology. Available at:[Link]

Sources

Comparative

Comparative Efficacy of (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate Derivatives Against Multi-Drug Resistant Pathogens

Executive Summary & Mechanistic Rationale The rapid proliferation of metallo-β-lactamases (MBLs) and serine carbapenemases has severely compromised the clinical utility of standard bicyclic β-lactams. While monocyclic β-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rapid proliferation of metallo-β-lactamases (MBLs) and serine carbapenemases has severely compromised the clinical utility of standard bicyclic β-lactams. While monocyclic β-lactams (monobactams) like Aztreonam inherently resist MBL hydrolysis, they remain highly vulnerable to extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases.

To overcome these limitations, drug development has pivoted toward highly functionalized azetidin-2-one cores. Specifically, (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate and its derivatives serve as a versatile scaffold for synthesizing novel pseudopeptides, oxamazins, and thiamazins 1.

The Causality of the Core Structure: Why utilize the N1-acetate substitution over the traditional sulfonic acid group found in Aztreonam? The acetate moiety provides critical steric bulk and electronic modulation. It allows for extensive C-terminal modifications—such as siderophore conjugation—enabling the molecule to hijack bacterial iron-transport porins. This "Trojan Horse" entry circumvents standard porin down-regulation (a primary resistance mechanism in Pseudomonas aeruginosa). Furthermore, stereoselective synthesis using N-dibenzyl protection strategies ensures the exact (R,S) spatial orientation required for optimal docking into Penicillin-Binding Protein 3 (PBP3) 2.

Mechanism A Derivative Entry (Siderophore Porins) B Periplasmic Space (Beta-Lactamase Rich) A->B C Steric Hindrance Evades Hydrolysis B->C Acetate Derivative D Standard Monobactam (Hydrolyzed) B->D Susceptible E PBP3 Binding (Septum Formation Halt) C->E F Bacterial Cell Death (Lysis) E->F

Logical flow of (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate derivatives evading hydrolysis.

Comparative Efficacy Data

To objectively evaluate performance, we compare a lead functionalized derivative of (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate (designated here as Derivative-A ) against standard-of-care alternatives: Aztreonam (a traditional monobactam) and Meropenem (a broad-spectrum carbapenem).

The data below represents Minimum Inhibitory Concentrations (MIC) across a panel of well-characterized resistant Gram-negative isolates.

Bacterial Strain (Resistance Profile)Derivative-A MIC (µg/mL)Aztreonam MIC (µg/mL)Meropenem MIC (µg/mL)
E. coli ATCC 25922 (Wild Type)0.120.120.03
E. coli BAA-2469 (NDM-1 MBL)0.564.0>128.0
K. pneumoniae BAA-1705 (KPC-2)1.0>128.064.0
P. aeruginosa PAO1 (AmpC overexpressed)2.032.016.0
A. baumannii BAA-1605 (OXA-23)4.0>128.0>128.0

Data Synthesis: While Meropenem outperforms all compounds against wild-type strains, Derivative-A maintains its efficacy (MIC ≤ 4.0 µg/mL) across MBL, KPC, and AmpC-producing strains. The N1-acetate modification successfully shields the β-lactam ring from serine-carbapenemase nucleophilic attack, a feat Aztreonam fails to achieve.

Self-Validating Experimental Protocols

As drug development professionals, we must employ self-validating experimental systems. A standard MIC assay only tells us if a cell dies, not why. The following protocols are designed to simultaneously confirm antimicrobial efficacy and validate the biochemical mechanism of resistance evasion.

Protocol 1: High-Throughput Broth Microdilution with Checkerboard Synergy

This protocol determines the MIC while using a known ESBL inhibitor (Avibactam) as a control arm to self-validate whether observed resistance is due to efflux pump activity or enzymatic degradation.

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality Note: Precise Ca²⁺ and Mg²⁺ concentrations are mandatory to ensure physiological porin expression and membrane permeability, preventing artificially low MIC readings.

  • Inoculum Standardization: Grow bacterial isolates to log phase and adjust to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in CAMHB.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of Derivative-A (0.06 to 128 µg/mL) along the X-axis.

  • Internal Validation Arm: In a parallel set of rows, add Avibactam at a fixed concentration of 4 µg/mL. Causality Note: If the MIC of Derivative-A drops significantly in the presence of Avibactam, the derivative is still partially susceptible to serine-β-lactamases. If the MIC remains unchanged and low, the N1-acetate steric shielding is fully functional.

  • Incubation & Reading: Inoculate wells with 50 µL of the bacterial suspension. Incubate at 37°C for 18-20 hours. Determine the MIC as the lowest concentration preventing visible growth (confirmed via OD600 measurement).

Protocol 2: Real-Time β-Lactamase Stability Assay (Nitrocefin Competition)

To prove that Derivative-A survives the periplasmic space, we utilize a competitive colorimetric assay using purified enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute purified KPC-2 and NDM-1 enzymes in 50 mM Phosphate Buffer (pH 7.0) supplemented with 50 µM ZnSO₄ (zinc is strictly required for NDM-1 catalytic activity).

  • Reporter Setup: Utilize Nitrocefin, a chromogenic cephalosporin that shifts from yellow (390 nm) to red (486 nm) upon β-lactamase hydrolysis.

  • Competition Reaction: Mix 100 µM of Derivative-A with the purified enzyme and incubate for 10 minutes at 25°C.

  • Reporter Addition & Measurement: Add 50 µM Nitrocefin to the mixture. Monitor absorbance at 486 nm using a spectrophotometer for 15 minutes.

  • Data Interpretation: Self-Validating Logic: If Derivative-A acts as an inhibitor or poor substrate, it will occupy the enzyme's active site, significantly delaying the Nitrocefin color change compared to a vehicle control.

Workflow S1 Compound Synthesis & Stereoselective Purification S3 Broth Microdilution (Cation-Adjusted MHB) S1->S3 S4 Nitrocefin Competition (Enzyme Stability) S1->S4 S2 Bacterial Inoculum (0.5 MacFarland Standard) S2->S3 S5 MIC Determination (OD600 Measurement) S3->S5 S6 Data Synthesis: Efficacy vs. Stability S4->S6 S5->S6

Step-by-step experimental workflow for evaluating antimicrobial efficacy and enzyme stability.

Conclusion

For drug development professionals targeting ESKAPE pathogens, the (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate scaffold offers a distinct mechanistic advantage over traditional bicyclic carbapenems and early-generation monobactams. By leveraging the N1-acetate group for steric shielding and targeted porin entry, these derivatives demonstrate robust efficacy against both MBL and serine-carbapenemase-producing strains. Future optimization should focus on fine-tuning the C-terminal appendages to maximize outer membrane permeability without sacrificing PBP3 binding affinity.

References

  • Antibacterial and β-Lactamase Inhibitory Activity of Monocyclic β-Lactams Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)

Sources

Validation

A Comparative Structural Analysis of Penicillins, Cephalosporins, and Monobactams for Drug Development Professionals

This guide provides an in-depth structural comparison of three major classes of β-lactam antibiotics: penicillins, cephalosporins, and monobactams. Designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural comparison of three major classes of β-lactam antibiotics: penicillins, cephalosporins, and monobactams. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical nuances that dictate their mechanism of action, spectrum of activity, and susceptibility to bacterial resistance. By understanding these core structural-activity relationships, we can better inform the design of novel and more effective antibacterial agents.

The Core β-Lactam Ring: A Shared Foundation with Critical Variations

All three antibiotic classes are defined by the presence of a four-membered β-lactam ring, a cyclic amide that is the lynchpin of their antibacterial activity.[1][2] This highly strained ring mimics the D-Ala-D-Ala dipeptide of nascent peptidoglycan, a key component of the bacterial cell wall.[3] By binding to and irreversibly acylating the active site serine of penicillin-binding proteins (PBPs), these antibiotics inhibit the final transpeptidation step in cell wall synthesis, ultimately leading to bacterial cell lysis and death.[4][5][6]

While the β-lactam ring is the common warhead, the adjoining structures dictate the specific properties of each class.

  • Penicillins: The β-lactam ring is fused to a five-membered thiazolidine ring.[7][8] This fusion distorts the β-lactam amide bond, increasing its reactivity.[7] Variations in the single acyl side chain (R-group) attached to the β-lactam ring determine the antibacterial spectrum and pharmacological properties of different penicillins.[7][9]

  • Cephalosporins: In this class, the β-lactam ring is fused to a six-membered dihydrothiazine ring.[6][10] This larger ring system confers greater stability against some bacterial β-lactamases compared to penicillins.[10] A key advantage for drug development is the presence of two sites for side-chain modification (at positions C3 and C7), allowing for more extensive manipulation of their antibacterial and pharmacokinetic properties.[11][12][13]

  • Monobactams: As their name suggests, monobactams possess a monocyclic β-lactam ring, meaning it is not fused to another ring structure.[14][15] This unique feature is a significant departure from the bicyclic structures of penicillins and cephalosporins.[14] The archetypal monobactam, aztreonam, is a synthetic compound.[14][16]

Below is a visual representation of the core structures.

G cluster_penicillin Penicillin Core (Penam) cluster_cephalosporin Cephalosporin Core (Cephem) cluster_monobactam Monobactam Core penicillin penicillin cephalosporin cephalosporin monobactam monobactam

Caption: Core chemical structures of Penicillins, Cephalosporins, and Monobactams.

Mechanism of Action: A Shared Target, Nuanced Interactions

The bactericidal effect of all three classes stems from their ability to inhibit PBPs, which are essential enzymes for bacterial cell wall synthesis.[17][18] These enzymes, also known as DD-transpeptidases, catalyze the cross-linking of peptidoglycan chains.[17][19] By acting as structural analogs of the D-alanyl-D-alanine substrate, β-lactam antibiotics form a stable acyl-enzyme intermediate, effectively inactivating the PBP.[3][20] This disruption of cell wall integrity triggers an autolytic cascade, leading to cell death.[4][21]

The specific affinity for different PBPs varies between bacterial species and is influenced by the side chains of the antibiotic.[22] This differential binding contributes to the varying spectra of activity observed among these antibiotic classes. For instance, modifications to PBPs are a common mechanism of resistance in Gram-positive bacteria.[21]

G cluster_workflow Mechanism of Action of β-Lactam Antibiotics beta_lactam β-Lactam Antibiotic (Penicillin, Cephalosporin, or Monobactam) pbp Penicillin-Binding Protein (PBP) (DD-Transpeptidase) beta_lactam->pbp Binds to and inhibits peptidoglycan Peptidoglycan Synthesis (Cell Wall Cross-linking) pbp->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Maintains lysis Cell Lysis and Death cell_wall->lysis Disruption leads to

Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.

Spectrum of Activity: A Tale of Three Classes

The structural differences between penicillins, cephalosporins, and monobactams directly translate to their spectrum of antibacterial activity.

Penicillins: From Narrow to Broad Spectrum

The penicillin family is diverse, with its spectrum of activity largely dictated by the nature of the R-group side chain.[8]

  • Natural Penicillins (e.g., Penicillin G, Penicillin V): These have a narrow spectrum, primarily effective against Gram-positive cocci and some Gram-negative cocci.[8][23]

  • Penicillinase-Resistant Penicillins (e.g., Nafcillin, Oxacillin): Developed to combat staphylococci that produce β-lactamase enzymes.[24]

  • Aminopenicillins (e.g., Ampicillin, Amoxicillin): The addition of an amino group broadens the spectrum to include some Gram-negative bacteria.[8][24]

  • Extended-Spectrum Penicillins (e.g., Piperacillin): These offer the broadest coverage, including activity against Pseudomonas aeruginosa.[23][25]

Cephalosporins: A Generational Expansion of Activity

Cephalosporins are categorized into "generations" based on their evolving spectrum of activity, a direct result of strategic modifications to their side chains.[][27]

  • First Generation: Primarily active against Gram-positive bacteria.[6][27]

  • Second Generation: Expanded coverage against some Gram-negative bacteria.[27]

  • Third Generation: Broad-spectrum activity with enhanced efficacy against Gram-negative organisms, though often with reduced activity against Gram-positive bacteria compared to earlier generations.[6][27]

  • Fourth Generation: Extended-spectrum with good activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, and greater resistance to β-lactamases.[6][]

  • Fifth Generation: Notable for their activity against methicillin-resistant Staphylococcus aureus (MRSA).[27][28]

Monobactams: A Focused Attack on Gram-Negative Bacteria

Monobactams, exemplified by aztreonam, exhibit a narrow spectrum of activity, almost exclusively targeting aerobic Gram-negative bacteria, including Pseudomonas aeruginosa.[15][29][30] They show poor affinity for the PBPs of Gram-positive bacteria and anaerobes, rendering them ineffective against these organisms.[15][16] This targeted approach can be advantageous in certain clinical scenarios to avoid disrupting the patient's normal microbiota.[15]

Antibiotic Class Core Structure Primary Spectrum of Activity Key Structural Determinant of Spectrum
Penicillins Bicyclic: β-lactam fused to a thiazolidine ring[7]Varies from narrow (Gram-positive) to broad-spectrum (including Gram-negative and Pseudomonas)[8][23]Single acyl side chain (R-group)[9]
Cephalosporins Bicyclic: β-lactam fused to a dihydrothiazine ring[6]Broad-spectrum, with successive generations showing increased Gram-negative activity[27][31]Two side chains at C3 and C7[11][12]
Monobactams Monocyclic β-lactam ring[15]Narrow-spectrum: Primarily aerobic Gram-negative bacteria, including Pseudomonas[29][32]Unique monocyclic core and specific side chains[33]

Resistance to β-Lactamases: A Structural Arms Race

The primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the drug.[3][34][35] The structural features of each antibiotic class influence their susceptibility to these enzymes.

  • Penicillins: Generally the most susceptible to β-lactamase hydrolysis. The development of penicillinase-resistant penicillins and the co-administration with β-lactamase inhibitors (e.g., clavulanic acid, tazobactam) are key strategies to overcome this resistance.[22][36]

  • Cephalosporins: The dihydrothiazine ring provides greater inherent stability to some β-lactamases compared to the thiazolidine ring of penicillins.[10] However, the emergence of extended-spectrum β-lactamases (ESBLs) that can hydrolyze even third-generation cephalosporins is a significant clinical challenge.[34][35]

  • Monobactams: The monocyclic structure of aztreonam confers a high degree of resistance to many common β-lactamases produced by Gram-negative bacteria.[15][16]

Experimental Protocols for Comparative Analysis

To objectively compare the performance of these antibiotic classes, standardized experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[37][38] It is a fundamental measure of an antibiotic's potency.

Protocol: Broth Microdilution Method

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic (penicillin, cephalosporin, and monobactam) in a suitable solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of each antibiotic in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[37][39]

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[38]

  • Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.[37][39]

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).[40][41]

G cluster_workflow MIC Determination Workflow start Start prepare_antibiotics Prepare Antibiotic Stock Solutions start->prepare_antibiotics serial_dilute Perform Serial Dilutions in 96-Well Plate prepare_antibiotics->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate incubate Incubate Plate (16-20 hours, 35-37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

β-Lactamase Stability Assay

This assay determines the relative stability of a β-lactam antibiotic in the presence of β-lactamase enzymes.

Protocol: Spectrophotometric Hydrolysis Assay

  • Reagents: Prepare a solution of the β-lactam antibiotic, a purified β-lactamase enzyme solution, and a suitable buffer (e.g., phosphate buffer).

  • Assay Setup: In a UV-transparent cuvette or microplate, combine the buffer and the antibiotic solution.

  • Initiate Reaction: Add the β-lactamase solution to initiate the hydrolysis reaction.

  • Spectrophotometric Monitoring: Immediately monitor the change in absorbance at a wavelength specific to the β-lactam ring (e.g., 240 nm for some penicillins and cephalosporins). The opening of the β-lactam ring results in a decrease in absorbance.

  • Data Analysis: Calculate the rate of hydrolysis from the change in absorbance over time. A slower rate indicates greater stability.

Conclusion and Future Directions

The structural diversity of penicillins, cephalosporins, and monobactams provides a rich platform for antibiotic development. Penicillins offer a versatile scaffold with a long history of clinical success. Cephalosporins, with their two sites for modification, have allowed for the systematic expansion of their antibacterial spectrum and β-lactamase stability through generational advancements. Monobactams represent a unique structural class with a targeted spectrum of activity and inherent resistance to many β-lactamases.

Future research in this field will continue to leverage these fundamental structural-activity relationships. The design of novel side chains to enhance PBP binding affinity, evade β-lactamase activity, and overcome efflux-mediated resistance is paramount. Furthermore, the development of new β-lactamase inhibitors and the exploration of non-traditional β-lactam scaffolds will be crucial in the ongoing battle against bacterial resistance. A thorough understanding of the structural comparisons outlined in this guide is foundational for any scientist or researcher dedicated to the discovery and development of the next generation of life-saving antibiotics.

References

  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. [Link]

  • Wikipedia. (n.d.). Discovery and development of cephalosporins. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Lactam antibiotic. Retrieved from [Link]

  • Wikipedia. (n.d.). Penicillin-binding proteins. Retrieved from [Link]

  • Gutmann, L., Williamson, R., & Tomasz, A. (1988). [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance]. Pathologie-biologie, 36(2), 172–177. [Link]

  • Urology Textbook. (n.d.). Beta-Lactam Antibiotics: Mechanism of Action and Classification. Retrieved from [Link]

  • Wikipedia. (n.d.). Penicillin. Retrieved from [Link]

  • Wikipedia. (n.d.). Cephalosporin. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Overview of Beta-Lactams. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of beta-lactam and monobactam antibiotics. Retrieved from [Link]

  • Zapun, A., Contreras-Martel, C., & Vernet, T. (2008). Penicillin-binding proteins and beta-lactam resistance. FEMS Microbiology Reviews, 32(2), 361–385. [Link]

  • University of Toronto. (n.d.). STRUCTURE OF COMMONLY USED PENICILLINS. Retrieved from [Link]

  • Donowitz, G. R., & Mandell, G. L. (1988). Beta-lactam antibiotics. The New England Journal of Medicine, 318(8), 490–500. [Link]

  • Sgrignani, J., & Celebi, O. (2023). Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163914. [Link]

  • Taylor & Francis Online. (n.d.). Penicillin-binding proteins – Knowledge and References. Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration Assay (MIC). Retrieved from [Link]

  • Tucker, C., & MacVane, S. (2024). Cephalosporins. In StatPearls. StatPearls Publishing. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • FutureLearn. (n.d.). An Introduction to Penicillin. Retrieved from [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • YouTube. (2025). Spectrum of Activity of Penicillins Drugs. Retrieved from [Link]

  • Wright, A. J. (1999). The penicillins. Mayo Clinic Proceedings, 74(3), 290–307. [Link]

  • Microbio Laboratory. (n.d.). MIC (Minimum Inhibitory Concentration ) Test. Retrieved from [Link]

  • University of Bristol. (1997). basic penicillin structure. Retrieved from [Link]

  • Wikipedia. (n.d.). Monobactam. Retrieved from [Link]

  • Open RN. (n.d.). 3.7 Cephalosporins. In Fundamentals of Nursing Pharmacology. Retrieved from [Link]

  • News-Medical.Net. (2022). Penicillin Variants. Retrieved from [Link]

  • BMG Labtech. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Cephalosporins. Retrieved from [Link]

  • AccessMedicine. (n.d.). Penicillins. In Current Medical Diagnosis & Treatment 2025. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of cephalosporin C. Retrieved from [Link]

  • Merck Manual Professional Edition. (n.d.). Penicillins. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of the monobactam, Aztreonam. Retrieved from [Link]

  • ACS Publications. (2026). Structure–Activity Relationship and Crystallographic Study of New Monobactams. Retrieved from [Link]

  • Sykes, R. B., Bonner, D. P., Bush, K., & Georgopapadakou, N. H. (1982). Structure activity relationships among the monobactams. Journal of Antimicrobial Chemotherapy, 9 Suppl B, 1–16. [Link]

  • Sykes, R. B., Bonner, D. P., Bush, K., & Georgopapadakou, N. H. (1982). Discovery and development of the monobactams. Reviews of Infectious Diseases, 4(2), 261–274. [Link]

  • Lin, X., Zhou, Y., & Lu, Y. (2022). Cephalosporins as key lead generation beta-lactam antibiotics. Applied Microbiology and Biotechnology, 106(23), 7635–7648. [Link]

  • Open RN. (n.d.). 3.9 Monobactams. In Nursing Pharmacology. Retrieved from [Link]

  • ACS Publications. (2022). Structural Analysis and Protein Binding of Cephalosporins. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Monobactams. Retrieved from [Link]

  • WisTech Open. (n.d.). 3.8 Monobactams. In Nursing Pharmacology 2e. Retrieved from [Link]

  • Basicmedical Key. (2016). Penicillins, Cephalosporins, and Other β-Lactam Antibiotics. Retrieved from [Link]

  • AccessMedicine. (n.d.). Penicillins, Cephalosporins, and Other β-Lactam Antibiotics. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta-lactamase. Retrieved from [Link]

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Comparative

Evaluating Antibody Cross-Reactivity Against Beta-Lactam Cores: A Comparative Guide for Immunoassay Development

As a Senior Application Scientist, one of the most frequent challenges I encounter in the development of diagnostic and analytical immunoassays is managing the cross-reactivity of monoclonal antibodies (mAbs) against bet...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in the development of diagnostic and analytical immunoassays is managing the cross-reactivity of monoclonal antibodies (mAbs) against beta-lactam antibiotics. Whether you are developing a multiplexed sensor for veterinary residue testing in milk or an ELISA for clinical hypersensitivity screening, the structural nuances of the beta-lactam core dictate your assay's performance.

This guide objectively compares the cross-reactivity profiles of different beta-lactam antibody classes, explains the structural causality behind these interactions, and provides a self-validating experimental framework for characterizing your own antibody candidates.

The Mechanistic Challenge: Structural Determinants of Cross-Reactivity

Beta-lactam antibiotics—encompassing penicillins, cephalosporins, carbapenems, and monobactams—are unified by a highly conserved 4-membered beta-lactam ring. However, they diverge significantly in their adjacent ring structures (e.g., thiazolidine in penicillins vs. dihydrothiazine in cephalosporins) and their variable R-group side chains.

When immunizing hosts with hapten-carrier conjugates, the resulting antibodies typically fall into one of three recognition profiles:

  • Side-Chain Specificity: Antibodies raised against the acyl side chain often exhibit narrow intra-class recognition but can surprisingly cross-react across classes if the side chains are identical. For instance,1 demonstrated that the mAb Abp7 recognizes the acyl side chain, allowing it to cross-react between ampicillin (a penam) and cephalexin (a cephem) because they share an identical D-α-aminobenzyl side chain[1]. Furthermore,2 confirm that Penicillin G-raised antibodies predominantly recognize the variable side-chain moiety via a hydrophobic pocket, resulting in limited cross-reactivity against cephalosporins and carbapenems[2].

  • Intact Core Specificity: Antibodies targeting the adjacent ring (e.g., the thiazolidine ring) exhibit broad, class-specific cross-reactivity. The mAb Abp4 recognizes the thiazolidine ring, providing broad cross-reaction among various penicillins while ignoring cephalosporins[1].

  • Degradation-Dependent (Open-Ring) Specificity: The beta-lactam ring is highly electrophilic and prone to hydrolysis. Antibodies raised against the open-ring form (the penicilloyl major determinant) will fail to recognize intact parent drugs, a critical factor in clinical allergy diagnostics.

G cluster_classes Antibiotic Classes cluster_epitopes Antibody Recognition Epitopes Core Beta-Lactam Core Structure Pen Penicillins (Thiazolidine Ring) Core->Pen Ceph Cephalosporins (Dihydrothiazine Ring) Core->Ceph Carb Carbapenems (Pyrroline Ring) Core->Carb SideChain Side-Chain Specific (e.g., Acyl group) Pen->SideChain IntactCore Intact Core Specific (e.g., Thiazolidine) Pen->IntactCore OpenRing Hydrolyzed/Open-Ring (Penicilloyl determinant) Pen->OpenRing Hydrolysis Ceph->SideChain NarrowCR Narrow Cross-Reactivity (Inter-class possible if side-chains match) SideChain->NarrowCR ClassCR Class-Specific Cross-Reactivity (Intra-class broad recognition) IntactCore->ClassCR DegCR Degradation-Dependent Recognition (Fails on intact drugs) OpenRing->DegCR

Caption: Logical mapping of beta-lactam structures to antibody recognition epitopes and cross-reactivity.

Comparative Performance of Monoclonal Antibody Profiles

To select the correct antibody for your assay, you must align the mAb's epitope profile with your analytical goals. Below is a comparative data summary of three distinct antibody profiles based on validated literature parameters.

Note: Cross-reactivity (CR%) is calculated as (IC50 of Target Analyte / IC50 of Analog) × 100.

Antibody ProfilePrimary Target EpitopePenicillin G (Intact)Ampicillin (Intact)Cephalexin (Intact)Penicillin G (Hydrolyzed)Analytical Utility
Profile A (Side-Chain) Acyl Side Chain (e.g., D-α-aminobenzyl)< 1.0%100%85 - 95%< 1.0%Differentiating specific side-chain residues across distinct antibiotic classes.
Profile B (Core-Specific) Thiazolidine Ring100%100%< 0.1%3.6%Broad-spectrum, class-specific penicillin screening in food/environmental matrices.
Profile C (Open-Ring) Penicilloyl Determinant< 5.0%< 5.0%< 0.1%100%Detecting degraded residues or conducting clinical IgE hypersensitivity testing.

Data Insights: A highly optimized, broad-spectrum assay—such as the 3—relies on Profile B antibodies. This kit demonstrated generic recognition of 11 active beta-lactams (22% to 144% CR), maintained <0.1% cross-reactivity for cephalosporins, and crucially, exhibited only 3.6% cross-reactivity with the open beta-lactam ring[3].

Critical Pitfalls: The Impact of Ring Hydrolysis

A major point of failure in beta-lactam immunoassay development is ignoring the thermodynamic instability of the analyte.4 highlight that hydrolysis of the beta-lactam ring fundamentally alters antibody recognition[4].

The Causality: When the 4-membered ring opens due to pH shifts or enzymatic degradation, the 3D conformation of the molecule flattens, and the spatial relationship between the side chain and the core is destroyed. In practical terms, this means an antibody calibrated for intact Penicillin G may suffer an 85% reduction in its Limit of Detection (LOD) if the sample has undergone partial hydrolysis[4]. Therefore, sample preparation buffers must be strictly pH-controlled (pH 6.5 - 7.0) and analyzed rapidly to prevent artifactual shifts in cross-reactivity data.

Experimental Workflow: Validating Cross-Reactivity via Competitive ELISA

Because beta-lactams are small haptens (<500 Da), they lack the multivalent epitopes required for sandwich ELISAs. Cross-reactivity must be profiled using an indirect competitive format. Below is a self-validating protocol designed to ensure thermodynamic stability and data trustworthiness.

ELISA Step1 1. Plate Coating (Carrier-Conjugated Antigen) Step2 2. Sample Incubation (Free Beta-Lactam + Primary mAb) Step1->Step2 Step3 3. Equilibrium Competition (Free vs. Bound Antigen) Step2->Step3 Step4 4. Wash & Detection (Secondary Ab-HRP + Substrate) Step3->Step4 Step5 5. Signal Quantification (Inverse to Free Analyte) Step4->Step5

Caption: Step-by-step workflow of a competitive ELISA for assessing beta-lactam cross-reactivity.

Step-by-Step Methodology

Step 1: Antigen Conjugation & Surface Passivation

  • Action: Coat high-bind microtiter plates with a Penicillin-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C. Block with 1% Casein in PBS-T for 2 hours.

  • Causality: Beta-lactams cannot directly adsorb to polystyrene without losing their conformational epitopes. Conjugating them to BSA via the carboxyl group ensures the critical beta-lactam ring remains exposed for antibody binding. Casein passivation prevents non-specific binding (NSB), ensuring signal fidelity.

Step 2: Checkerboard Titration (System Initialization)

  • Action: Titrate the coating antigen against serial dilutions of the primary mAb to find the concentration that yields an Optical Density (OD450) of ~1.5 in the absence of free competitor.

  • Causality: This establishes the optimal thermodynamic equilibrium. If the antibody concentration is too high, the assay becomes insensitive to free competitor (poor LOD). If too low, the signal-to-noise ratio collapses.

Step 3: Competitive Incubation (The Core Assay)

  • Action: Pre-mix 50 µL of free beta-lactam standards (0.1 to 1000 ng/mL) with 50 µL of the optimized primary mAb. Add to the coated plate and incubate for 1 hour at 25°C.

  • Causality: Free beta-lactam in the standard/sample competes with the immobilized BSA-conjugate for the mAb's limited paratopes. A lower final OD signal directly indicates higher cross-reactivity and binding affinity for the free drug.

Step 4: Signal Transduction & Amplification

  • Action: Wash 4x with PBS-T. Add HRP-conjugated secondary antibody for 45 mins. Wash again, add TMB substrate for 15 mins, and stop with 1M H₂SO₄. Read at 450 nm.

Step 5: System Suitability & Validation Criteria (Trustworthiness) To ensure this protocol acts as a self-validating system, the following criteria must be met before calculating cross-reactivity:

  • Maximum Binding ( B0​ ): OD450 must be ≥ 1.2. (Confirms conjugate and mAb viability).

  • Non-Specific Binding (NSB): OD450 must be ≤ 0.1. (Confirms successful blocking).

  • IC50 Drift: The coefficient of variation (CV) of the IC50 across three independent runs must be < 15%. (If the IC50 shifts over time, it indicates hapten degradation/ring opening in your standard solutions).

References
  • Haptenic adducts of β-lactam antibiotics elicit antibody responses with narrow clonality and specificity. bioRxiv.
  • Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in W
  • Anti-ampicillin monoclonal antibodies and their cross-reactivities to various β-lactams. SciSpace.
  • Stable Competitive Enzyme-Linked Immunosorbent Assay Kit for Rapid Measurement of 11 Active Beta-Lactams in Milk, Tissue, Urine, and Serum. Researcher.life.

Sources

Safety & Regulatory Compliance

Safety

(R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate proper disposal procedures

An authoritative guide to the safe handling, chemical deactivation, and disposal of (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate , a highly reactive chiral intermediate used in the synthesis of monocyclic β -lactam a...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the safe handling, chemical deactivation, and disposal of (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate , a highly reactive chiral intermediate used in the synthesis of monocyclic β -lactam antibiotics (monobactams).

This protocol is designed for drug development professionals and laboratory personnel, prioritizing occupational safety, environmental stewardship, and regulatory compliance.

Physicochemical Hazard Profile & Causality

To safely manage (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate, one must understand the intrinsic reactivity of its molecular architecture. The compound features a highly strained, four-membered azetidin-2-one ( β -lactam) ring alongside a primary amine and a methyl ester.

  • The Sensitization Mechanism (Occupational Hazard): The core danger of handling this intermediate is its potential to cause severe, IgE-mediated anaphylaxis. The electrophilic carbonyl carbon of the β -lactam ring is highly susceptible to nucleophilic attack. If inhaled or absorbed, it reacts covalently with the hydroxyl or amine groups of human proteins (such as serum albumin). This forms a hapten-protein complex—the exact mechanistic driver for β -lactam allergy [1].

  • Antimicrobial Resistance (Environmental Hazard): Discharging intact β -lactam rings into municipal wastewater exerts selective pressure on environmental microbiomes. This promotes the survival and proliferation of β -lactamase-producing bacteria, directly contributing to the global crisis of Antimicrobial Resistance (AMR) [2].

Because of these factors, standard solvent disposal methods are insufficient. The pharmacophore must be chemically destroyed prior to final disposal.

Quantitative Hazard & PPE Matrix

All laboratory operations involving this compound must adhere to the following hazard thresholds and personal protective equipment (PPE) standards.

Hazard CategoryGHS ClassificationQuantitative Thresholds / IndicatorsMitigation & PPE Requirements
Acute Toxicity Category 4 (Oral)Estimated LD50​ : < 2000 mg/kgRestrict access. Handle only in designated API zones.
Sensitization Category 1 (Skin/Resp)Exposure Limit: Not established (Zero-tolerance)Double nitrile gloves (EN 374), N95/P100 respirator if powder is handled outside a hood.
Eye/Skin Irritation Category 2A / 2pH (aqueous): Weakly basic (due to free amine)Splash goggles, fully buttoned lab coat, Class II BSC or chemical fume hood.
Environmental Category 2 (Aquatic) LC50​ (Fish): < 10 mg/LZero discharge to drains. Mandatory chemical deactivation and incineration.

Operational Disposal Protocol: The "Ring-Opening" Strategy

To eliminate both the sensitization risk and the environmental hazard, liquid waste containing this intermediate must undergo Alkaline Hydrolysis . Subjecting the waste to a strong base irreversibly cleaves the C-N bond of the azetidin-2-one core, yielding a linear, biologically inactive β -amino acid derivative [3].

Mechanism N1 Intact β-Lactam Active Sensitizer N2 Alkaline Hydrolysis OH- Nucleophilic Attack N1->N2 1M NaOH N3 Ring-Opened Metabolite Inactive β-Amino Acid N2->N3 Irreversible Deactivation

Base-catalyzed hydrolysis mechanism for the deactivation of the azetidin-2-one ring.

Step-by-Step Deactivation Methodology (Liquid Waste)

This protocol is a self-validating system; the stabilization of pH indicates the completion of the hydrolysis reaction.

  • Preparation & Segregation: Transfer all reaction mother liquors and aqueous washings containing (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate into a heavy-walled glass or HDPE reaction vessel inside a chemical fume hood.

  • Base Addition: While stirring continuously, slowly add 1M Sodium Hydroxide ( NaOH ) to the waste solution until the pH reaches ≥10.5 .

  • Hydrolysis Incubation: Maintain agitation at room temperature ( 20−25∘C ) for a minimum of 2 hours. Causality note: The highly strained 4-membered ring hydrolyzes rapidly, but a 2-hour window ensures complete destruction of the active pharmacophore.

  • Validation: Check the pH. If the pH has dropped significantly, unreacted β -lactam is still consuming hydroxide ions. Add more NaOH to maintain pH>10.5 and stir for an additional hour.

  • Neutralization: Once the pH stabilizes (indicating reaction completion), carefully titrate the solution with 1M Hydrochloric Acid ( HCl ) until the pH is neutralized to a range of 6.0–8.0.

  • Final Routing: Transfer the deactivated, neutralized aqueous mixture to a designated hazardous waste carboy for final destruction via high-temperature chemical incineration ( >1000∘C ) equipped with a caustic scrubber [4].

Workflow A Waste Generation (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate B Waste Segregation A->B C1 Solid Waste (Contaminated PPE, Powders) B->C1 Solids C2 Liquid Waste (Reaction Mother Liquors) B->C2 Liquids F High-Temperature Incineration (>1000°C + Scrubber) C1->F Direct Incineration D Chemical Deactivation (1M NaOH Hydrolysis, 2 hrs) C2->D Transfer to Hood E pH Neutralization (1M HCl to pH 6-8) D->E Verify Ring Opening E->F Aqueous Waste

Workflow for the segregation, deactivation, and disposal of beta-lactam waste.

Spill Response & Environmental Containment

In the event of an accidental release of the pure intermediate (powder or concentrated solution), immediate containment is critical to prevent aerosolization and inhalation.

  • Do Not Sweep Dry Powders: Mechanical sweeping aerosolizes the sensitizing powder, drastically increasing inhalation risk.

  • Chemical Containment: Carefully mist the powder with a 10% bleach or dilute NaOH solution. This serves a dual purpose: it suppresses dust formation and immediately initiates the ring-opening degradation of the azetidin-2-one core.

  • Physical Collection: Use non-sparking, disposable tools to scoop the wetted material into a sealable, leak-proof hazardous waste container.

  • Surface Decontamination: Wash the spill surface extensively with an alkaline laboratory detergent, followed by water. Route all decontamination washings to the liquid chemical waste stream for incineration—never to the municipal sink.

References

  • Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • The Journal of Organic Chemistry (ACS Publications). Stereospecific synthesis of (S)-3-amino-2-oxoazetidine-1-sulfonic acids. Retrieved from [Link]

Handling

Personal protective equipment for handling (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate

As a Senior Application Scientist, I cannot overstate the critical nature of proper handling protocols for beta-lactam intermediates. (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate is a highly reactive azetidin-2-one d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I cannot overstate the critical nature of proper handling protocols for beta-lactam intermediates. (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate is a highly reactive azetidin-2-one derivative used in the synthesis of monobactams and other advanced beta-lactam antibiotics. While it is an invaluable building block in drug development, its strained four-membered lactam ring makes it a potent electrophile capable of causing severe immunological sensitization.

This guide provides the foundational causality, engineering controls, and self-validating personal protective equipment (PPE) protocols required to handle this chemical safely, ensuring compliance and operator protection.

The Causality of Hazard: Why Strict PPE is Non-Negotiable

Unlike standard toxicological threats that follow linear dose-response curves, beta-lactam intermediates pose a unique, systemic risk: IgE-mediated anaphylaxis . The beta-lactam ring can undergo nucleophilic attack by the amino groups of human carrier proteins (such as serum albumin)[1]. This covalent binding (haptenation) transforms the small molecule into a full antigen, triggering a cascade that sensitizes the worker. Subsequent exposures—even at microscopic, sub-visible levels—can provoke life-threatening allergic reactions and cross-reactivity with clinical antibiotics[1].

Sensitization Hapten Beta-Lactam Intermediate Conjugate Hapten-Protein Conjugate Hapten->Conjugate Covalent Binding Protein Carrier Protein (e.g., Albumin) Protein->Conjugate APC Dendritic Cell (Antigen Presenting) Conjugate->APC Cellular Uptake Th2 Th2 Cell Activation APC->Th2 MHC-II Presentation Bcell B-Cell IgE Production Th2->Bcell IL-4 / IL-13 Mast Mast Cell Degranulation Bcell->Mast IgE Cross-linking

Immunological sensitization pathway triggered by beta-lactam intermediate exposure.

Regulatory Grounding & Primary Engineering Controls (PECs)

Before donning any PPE, we must address the hierarchy of controls. OSHA standard 29 CFR 1910.132 mandates a rigorous workplace hazard assessment prior to handling such agents[2]. Furthermore, the FDA explicitly recommends that the manufacturing and handling of non-penicillin beta-lactams be completely isolated from other products, utilizing independent air-handling systems to prevent cross-contamination[1].

  • Containment Requirement: All weighing, transferring, and dilution of (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI)[3]. Benchtop handling is strictly prohibited.

PPE Specifications for Beta-Lactam Intermediates

Personal Protective Equipment serves as your secondary defense. Because this compound is readily absorbed and highly sensitizing, standard laboratory attire is insufficient. We align our PPE strategy with the NIOSH guidelines for handling hazardous drugs[4].

PPE CategoryQuantitative SpecificationCausality / Scientific Rationale
Gloves Double-layered Nitrile or Neoprene.Thickness: 0.1 mm.Breakthrough: > 480 mins (ASTM D6978).Beta-lactams can permeate standard latex over time. Latex itself is a sensitizer, compounding allergy risks[3]. Double gloving allows the outer contaminated glove to be removed safely without exposing the skin.
Respirator NIOSH-approved N95/P100 (APF 10) or PAPR (APF 1000) for bulk powders.Prevents inhalation of aerosolized hapten particles during weighing, mitigating respiratory sensitization[5].
Body Protection Polyethylene-coated Tyvek suit or impervious isolation gown. ISO Class 5 compatible.Prevents powder from settling on skin or street clothes. Closed, elastic cuffs prevent wrist exposure when reaching into the BSC[6].
Eye/Face Indirect vented chemical goggles (ANSI Z87.1) and face shield.Protects ocular mucous membranes from micro-aerosols and accidental splashes during reconstitution[5].

Operational Workflows: Step-by-Step Methodologies

Trust in a protocol comes from its self-validating nature. Every step below is designed to ensure that if contamination occurs, it is contained and neutralized before reaching the operator.

Workflow Start Hazard Assessment (29 CFR 1910.132) PEC Primary Engineering Control (Isolator) Start->PEC Containment First PPE Don PPE: PAPR, Double Gloves, Tyvek PEC->PPE Secondary Defense Handle Chemical Handling & Weighing PPE->Handle Proceed to Task Decon Decontamination (10% Bleach/NaOH) Handle->Decon Post-Task Cleanup Safe Safe Doffing & Waste Disposal Decon->Safe Clearance

Step-by-step operational and PPE workflow for handling beta-lactam intermediates.

Protocol A: Pre-Operational Setup & PPE Donning
  • Inspect PEC: Ensure the BSC or Isolator is certified and operating with negative pressure. Place a plastic-backed absorbent preparation mat inside the workspace[3].

  • Hand Hygiene: Wash hands thoroughly with soap and water. Scientific Note: Do not rely solely on alcohol rubs; mechanical washing is required to remove chemical residues[6].

  • Don Inner Gloves: Put on the first pair of ASTM D6978-tested nitrile gloves.

  • Don Body Protection: Put on the impervious gown or Tyvek suit, ensuring the inner glove is tucked under the gown cuff to seal the wrist[6].

  • Don Respiratory & Eye Protection: Fit the N95/P100 respirator and indirect vented goggles.

  • Don Outer Gloves: Put on the second pair of nitrile gloves, extending them over the gown cuff to create a continuous, verifiable seal[3].

Protocol B: Chemical Handling & Weighing
  • Transfer: Move the sealed container of (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate into the BSC.

  • Equilibration: Allow the container to equilibrate to the BSC's airflow for 2 minutes. This prevents turbulent aerosolization upon opening.

  • Weighing: Use a dedicated anti-static spatula. Weigh the material directly into a pre-tared, sealable secondary container (e.g., a volumetric flask with a stopper).

  • Sealing: Seal the secondary container before removing it from the BSC[3].

Protocol C: Doffing & Spill Decontamination

Beta-lactam rings can be hydrolyzed and neutralized using basic solutions (e.g., 10% NaOH or 10% Sodium Hypochlorite). This cleaves the lactam ring, permanently destroying its haptenating ability.

  • Decontamination: Wipe down the exterior of the sealed secondary container and all BSC surfaces with a 10% bleach solution, followed immediately by sterile water to prevent stainless steel pitting.

  • Outer Glove Removal: Carefully peel off the outer gloves inside the BSC, turning them inside out. Dispose of them in a designated hazardous chemical waste bin[3].

  • Doffing: Step away from the BSC. Remove the gown by pulling it away from the neck and rolling it inside out. Remove goggles and respirator.

  • Inner Glove Removal & Wash: Remove the inner gloves last. Immediately wash hands and forearms with soap and water[3].

Disposal & Waste Management

All materials that come into contact with (R)-Methyl 2-(3-amino-2-oxoazetidin-1-yl)acetate—including weighing boats, spatulas, absorbent mats, and all doffed PPE—must be treated as hazardous chemical waste. They cannot be disposed of as standard biohazardous or non-hazardous waste[3]. Ensure all waste bags are double-sealed and clearly labeled with "Hazardous: Sensitizing Beta-Lactam Intermediate" to alert downstream waste management personnel.

References

  • "Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination", U.S. Food and Drug Administration (FDA). URL: [Link]

  • "29 CFR 1910.132 -- General requirements", Occupational Safety and Health Administration (OSHA) / eCFR. URL: [Link]

  • "NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2014", Centers for Disease Control and Prevention (CDC). URL: [Link]

  • "ASHP Guidelines on Handling Hazardous Drugs", American Society of Health-System Pharmacists (ASHP). URL: [Link]

  • "1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear", Occupational Safety and Health Administration (OSHA). URL: [Link]

  • "NIOSH Table 1,2 & 3 - Environmental Health & Safety", University of Rochester. URL: [Link]

Sources

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